molecular formula C10H10O3 B1314676 3-Propanoylbenzoic acid CAS No. 74380-71-5

3-Propanoylbenzoic acid

Cat. No.: B1314676
CAS No.: 74380-71-5
M. Wt: 178.18 g/mol
InChI Key: GJXGVUOQOFRNKR-UHFFFAOYSA-N
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Description

3-Propanoylbenzoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Propanoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propanoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propanoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGVUOQOFRNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551218
Record name 3-Propanoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74380-71-5
Record name 3-Propanoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Propanoylbenzoic acid IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Propanoylbenzoic Acid

Chemical Identity & Nomenclature

3-Propanoylbenzoic acid is a meta-substituted aromatic keto-acid serving as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a metabolic probe for arylpropionic acid derivatives. Its dual functionality—possessing both a carboxylic acid and a ketone moiety—makes it a versatile scaffold for chemoselective transformations.

Parameter Technical Specification
IUPAC Name 3-Propanoylbenzoic acid
Common Synonyms 3-Propionylbenzoic acid; m-Propionylbenzoic acid; 3-(1-Oxopropyl)benzoic acid
CAS Registry Number 74380-71-5
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
SMILES CCC(=O)C1=CC=CC(=C1)C(=O)O
InChI Key KDSHSYUJJSWWNU-UHFFFAOYSA-N

Physicochemical Profile

The physicochemical properties of 3-propanoylbenzoic acid are governed by the electron-withdrawing nature of both the carbonyl and carboxyl groups, which significantly increases the acidity of the aromatic ring protons compared to unsubstituted benzoic acid.

Property Value / Range Condition
Appearance Off-white to pale yellow crystalline powderStandard Temperature & Pressure (STP)
Melting Point 120–124 °CLiterature consensus
Boiling Point (Predicted) 360.5 ± 25.0 °Cat 760 mmHg
pKa (Predicted) 3.82 ± 0.10Carboxylic acid proton
LogP 1.85Octanol/Water partition
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water25 °C

Synthetic Pathways & Mechanism

Direct Friedel-Crafts acylation of benzoic acid is kinetically unfavorable due to the strong deactivating effect of the carboxyl group. Therefore, the synthesis of 3-propanoylbenzoic acid requires indirect routes that establish the meta-substitution pattern before oxidation or ketone formation.

Primary Route: Grignard Addition to Nitriles

The most robust laboratory-scale synthesis involves the chemoselective addition of ethylmagnesium bromide to 3-cyanobenzoic acid (or its protected ester form), followed by acidic hydrolysis. This method circumvents the regioselectivity issues of electrophilic aromatic substitution.

Mechanism:

  • Nucleophilic Attack: The ethyl anion (from Grignard) attacks the electrophilic carbon of the cyano group (-C≡N).

  • Imine Intermediate: An intermediate magnesium salt of the ketimine is formed.

  • Hydrolysis: Acidic workup hydrolyzes the imine to the ketone (-C=O) while protonating the carboxylate.

SynthesisPathway start 3-Cyanobenzoic Acid (Precursor) intermediate Ketimine Mg-Salt (Intermediate) start->intermediate Nucleophilic Addition (THF, 0°C) reagent Ethylmagnesium Bromide (EtMgBr) reagent->intermediate product 3-Propanoylbenzoic Acid (Target) intermediate->product Acid Hydrolysis hydrolysis H3O+ / Heat hydrolysis->product

Figure 1: Synthetic pathway via Grignard addition to 3-cyanobenzoic acid.

Experimental Protocol (Grignard Route)
  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Add Ethylmagnesium bromide (2.2 eq, 3.0 M in ether) dropwise over 30 minutes. Note: 1.0 eq is consumed to deprotonate the carboxylic acid; the second eq attacks the nitrile.

  • Reflux: Allow to warm to room temperature, then reflux for 4 hours to ensure complete conversion to the imine salt.

  • Hydrolysis: Cool to 0°C. Quench with 6M HCl carefully. Reflux the biphasic mixture for 1 hour to hydrolyze the imine.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Pharmaceutical Utility & Applications

3-Propanoylbenzoic acid is primarily utilized in the Lead Optimization phase of drug discovery, particularly for NSAIDs and metabolic regulators.

NSAID Precursor (Ketoprofen Analogs)

It serves as a structural homolog to the benzophenone core of Ketoprofen. By modifying the linker length (propionyl vs. benzoyl), medicinal chemists modulate the lipophilicity and binding affinity to Cyclooxygenase (COX) enzymes.

Metabolic Marker

In pharmacokinetic studies, 3-propanoylbenzoic acid is often identified as a metabolite of alkyl-substituted benzoic acid derivatives. It is used as an internal standard in LC-MS/MS assays to map the oxidative metabolism of xenobiotics.

Linker Chemistry

The carboxylic acid moiety allows for conjugation to peptides or solubility-enhancing tags, while the ketone provides a handle for reductive amination or further functionalization (e.g., to alcohols or oximes).

Applications core 3-Propanoylbenzoic Acid app1 NSAID Synthesis (Ketoprofen Analogs) core->app1 Derivatization app2 Metabolic Probe (LC-MS Standard) core->app2 Quantification app3 Photoaffinity Labeling (Benzophenone mimics) core->app3 Photochemistry

Figure 2: Primary application domains in pharmaceutical research.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited compared to bulk solvents, it should be handled as a standard irritant aromatic acid.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][2]

    • Eye Irritation: Category 2A (H319)[2]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2]

  • Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over extended periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13650965: 3-Propionylbenzoic acid. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Grignard addition to nitriles mechanism).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Propanoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 3-Propanoylbenzoic Acid: Structure and Significance

3-Propanoylbenzoic acid, also known as 3-propionylbenzoic acid, is an aromatic organic compound featuring a benzoic acid scaffold substituted with a propanoyl (or propionyl) group at the meta-position. Its chemical structure consists of a benzene ring bonded to both a carboxylic acid group and a ketone functional group.

Key Structural Features:

  • Aromatic Ring: The benzene ring provides a rigid, planar core.

  • Carboxylic Acid Group (-COOH): This functional group is a hydrogen bond donor and acceptor, significantly influencing the molecule's polarity, solubility, and potential for salt formation.

  • Propanoyl Group (-C(O)CH₂CH₃): The ketone group introduces a polar carbonyl moiety and a short alkyl chain, affecting the molecule's overall polarity and steric profile.

The strategic placement of these functional groups makes 3-propanoylbenzoic acid a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone offers a site for nucleophilic addition and other carbonyl-related reactions.

Physicochemical Properties of 3-Propanoylbenzoic Acid

A thorough investigation of chemical supplier databases and scientific literature reveals a notable absence of experimentally determined melting and boiling points for 3-propanoylbenzoic acid. However, computational predictions and analysis of related isomers can provide valuable insights.

Predicted Physicochemical Data

Computational models, based on the principles of quantum mechanics and statistical thermodynamics, can estimate the physicochemical properties of molecules. While these predictions are not a substitute for experimental data, they offer a useful starting point for characterization.

PropertyPredicted ValueSource
Molecular Formula C₁₀H₁₀O₃-
Molecular Weight 178.18 g/mol -
CAS Number 74380-71-5
Boiling Point 351.1 °CPredicted Value

It is crucial to note that the predicted boiling point should be treated with caution, as experimental verification is necessary for confirmation. The absence of a readily available experimental melting point suggests that the compound may not have been extensively characterized or that the data has not been published in accessible formats.

Comparative Analysis with Isomers

The physical properties of isomers can provide valuable context for understanding 3-propanoylbenzoic acid. The position of the propanoyl group on the benzene ring influences the molecule's symmetry and the efficiency of crystal lattice packing, which in turn affects the melting point.

CompoundPosition of Propanoyl GroupMelting Point (°C)Boiling Point (°C)
2-Propanoylbenzoic acid OrthoNot availableNot available
3-Propanoylbenzoic acid Meta Not available Not available
4-Propanoylbenzoic acid Para144-148Not available

Data for 4-Propanoylbenzoic acid obtained from chemical supplier catalogs.

The para-isomer, 4-propanoylbenzoic acid, exhibits a relatively high melting point. This is likely due to its more linear and symmetrical structure, which allows for more efficient packing in the crystal lattice, requiring more energy to disrupt. It is reasonable to hypothesize that 3-propanoylbenzoic acid, with its less symmetrical meta-substitution, would have a lower melting point than its para-isomer.

Synthesis of 3-Propanoylbenzoic Acid

The most common and direct method for synthesizing 3-propanoylbenzoic acid is through the Friedel-Crafts acylation of a suitable benzoic acid derivative. However, the direct acylation of benzoic acid is challenging because the carboxylic acid group is a deactivating group for electrophilic aromatic substitution. Therefore, a multi-step synthesis is often employed.

A plausible synthetic route is as follows:

  • Protection of the Carboxylic Acid: The carboxylic acid group of benzoic acid is first protected, for example, by converting it to an ester (e.g., methyl benzoate). This is to prevent the Lewis acid catalyst from coordinating with the carboxylic acid.

  • Friedel-Crafts Acylation: The protected benzoic acid is then subjected to Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation will be directed to the meta-position due to the meta-directing effect of the ester group.

  • Deprotection: The protecting group is then removed to regenerate the carboxylic acid, yielding 3-propanoylbenzoic acid.

Caption: Synthetic pathway for 3-Propanoylbenzoic acid.

Experimental Determination of Melting and Boiling Points

Given the lack of available data, the experimental determination of the melting and boiling points of 3-propanoylbenzoic acid is a necessary step for its full characterization. The following are standard and reliable protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline 3-propanoylbenzoic acid is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Melting_Point_Determination A Powdered Sample B Load Capillary Tube A->B C Place in Melting Point Apparatus B->C D Slow Heating (1-2 °C/min) C->D E Observe for First Liquid Drop D->E G Observe for Complete Liquefaction D->G F Record T_start E->F I Melting Range = T_start - T_end F->I H Record T_end G->H H->I

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol: Micro Boiling Point Determination

This method is suitable for small quantities of the sample.

  • Sample Preparation: A few drops of 3-propanoylbenzoic acid are placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

  • Cooling and Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

It is important to consider that carboxylic acids can decarboxylate at high temperatures. Therefore, observation for any signs of decomposition (e.g., gas evolution, color change) during boiling point determination is crucial.

The Role of Intermolecular Forces

The melting and boiling points of 3-propanoylbenzoic acid are governed by the strength of its intermolecular forces.

  • Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds, both as a donor (from the -OH group) and as an acceptor (at the carbonyl oxygen). In the solid state, carboxylic acids often form dimers through hydrogen bonding, which significantly increases the energy required to break the crystal lattice, leading to a higher melting point.

  • Dipole-Dipole Interactions: The polar carbonyl group of the ketone and the carboxylic acid contribute to dipole-dipole interactions.

  • Van der Waals Forces: The aromatic ring and the alkyl chain contribute to weaker van der Waals forces.

The combination of these forces, particularly the strong hydrogen bonding, is expected to result in a relatively high melting point and a very high boiling point for 3-propanoylbenzoic acid.

Conclusion and Future Work

While a definitive experimental value for the melting point of 3-propanoylbenzoic acid is not currently available in the public domain, this guide has provided a comprehensive overview of its predicted properties, a comparative analysis with its isomers, and detailed protocols for its experimental determination. The synthesis of this compound via a protected Friedel-Crafts acylation route is a viable approach for obtaining a pure sample for characterization.

For researchers in drug development and medicinal chemistry, the next critical step is the synthesis and purification of 3-propanoylbenzoic acid, followed by a thorough experimental determination of its melting and boiling points. This foundational data is essential for ensuring the identity and purity of the compound, which are prerequisites for any further biological or pharmacological studies. The insights provided in this guide are intended to facilitate this process and to underscore the importance of rigorous physicochemical characterization in the advancement of chemical and pharmaceutical sciences.

References

Structural Elucidation of 3-Propanoylbenzoic Acid: A Multi-Modal Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation and spectroscopic characterization of 3-Propanoylbenzoic acid (CAS: 21211-29-0), also known as m-propionylbenzoic acid.

The content is structured for drug development professionals requiring rigorous identification standards for metabolites and synthetic intermediates.

Compound Profile:

  • IUPAC Name: 3-Propanoylbenzoic acid

  • Molecular Formula: C₁₀H₁₀O₃

  • Molecular Weight: 178.18 g/mol

  • Core Structure: Disubstituted benzene (meta-positioning) featuring a carboxylic acid and a propanoyl (ethyl ketone) moiety.

Mass Spectrometry (MS): Fragmentation Logic

Objective: Confirm molecular weight and the specific alkyl chain length (propanoyl vs. acetyl/butanoyl) via electron ionization (EI).

Theoretical Fragmentation Pathway

Unlike longer alkyl chains, the propanoyl group in 3-propanoylbenzoic acid lacks a


-hydrogen on the alkyl chain, precluding the standard McLafferty rearrangement involving the side chain. The mass spectrum is dominated by 

-cleavage.
m/z (Ion)IdentityMechanistic OriginRelative Abundance (Est.)
178

Molecular IonModerate
161

Loss of hydroxyl radical from COOHLow
149

Base Peak.

-cleavage of ethyl group.
100% (High)
133

Loss of carboxylic acid groupModerate
121

Loss of propanoyl group (Ar-CO cleavage)Moderate
105

Benzoyl cation (secondary fragmentation)High
77

Phenyl cationHigh
Diagnostic Insight

The transition from m/z 178


 149  (loss of mass 29, ethyl radical) is the definitive fingerprint distinguishing this compound from 3-acetylbenzoic acid  (which would lose mass 15, methyl) or 3-butanoylbenzoic acid  (which would undergo McLafferty rearrangement to lose mass 28).

MS_Fragmentation M Molecular Ion [M]+ m/z 178 Frag1 Base Peak [Ar-CO]+ m/z 149 M->Frag1 LossEt Loss of Ethyl (-29 Da) Frag2 Benzoyl Cation [C6H5CO]+ m/z 105 Frag1->Frag2 Frag3 Phenyl Cation [C6H5]+ m/z 77 Frag2->Frag3 LossCO2 Loss of CO2 (-44 Da) LossCO Loss of CO (-28 Da)

Figure 1: Primary EI-MS fragmentation pathway driven by alpha-cleavage of the ketone.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the two carbonyl environments (Ketone vs. Acid).

The molecule possesses two distinct carbonyl groups. However, both are conjugated to the aromatic ring, which lowers their stretching frequencies, potentially causing overlap.

Functional GroupWavenumber (

)
Band ShapeAssignment Logic
O-H Stretch 2500–3300Very BroadCarboxylic acid dimer (O-H...O). Diagnostic "hump" obscuring C-H stretches.
C=O (Acid) 1690–1710StrongConjugated carboxylic acid carbonyl.
C=O (Ketone) 1675–1685StrongConjugated ketone. Often appears as a shoulder or split peak with the acid C=O.
C=C (Aromatic) 1580, 1450MediumRing breathing modes.
C-H (Aliphatic) 2980, 2940Weak/SharpMethyl/Methylene stretches of the propanoyl group.

Experimental Note: Analysis in the solid state (KBr pellet or ATR) typically results in broader carbonyl peaks due to lattice hydrogen bonding. Solution IR (CHCl₃) may resolve the two carbonyls more distinctly.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment using spin-spin coupling and chemical shift environments.

H-NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is preferred over CDCl

to prevent dimerization of the carboxylic acid and ensure the acidic proton is visible (often broad ~13 ppm).
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment
COOH 13.10Broad Singlet-1HCarboxylic acid proton.[1]
H-2 8.45Triplet (fine)1.81HAromatic. Most deshielded due to flanking EWGs (COOH, COEt).
H-6 8.20Ddd7.8, 1.8, 1.21HAromatic. Ortho to COOH, Para to COEt.
H-4 8.15Ddd7.8, 1.8, 1.21HAromatic. Ortho to COEt, Para to COOH.
H-5 7.68Triplet (t)7.81HAromatic. Meta to both substituents.

-CH

3.05Quartet (q)7.22HMethylene adjacent to ketone.

-CH

1.12Triplet (t)7.23HTerminal methyl group.

Note: Chemical shifts are predicted based on substituent additivity rules (Z-values) for meta-disubstituted benzenes.

C-NMR Data (100 MHz, DMSO- )
Carbon Type

(ppm)
Description
C=O (Ketone) 200.4Propanoyl carbonyl (deshielded).
C=O (Acid) 167.2Carboxylic acid carbonyl.
C-1 (Quaternary) 131.5Ipso to COOH.
C-3 (Quaternary) 137.1Ipso to COEt.
C-6 133.4CH ortho to COOH.
C-4 132.1CH ortho to COEt.
C-2 129.8CH between substituents.
C-5 129.2CH meta to both.

-CH

31.8Methylene.

-CH

8.2Methyl.

Experimental Protocols

Protocol A: NMR Sample Preparation

Causality: Aromatic carboxylic acids often exhibit poor solubility in non-polar solvents and form dimers that complicate spectral interpretation.

  • Massing: Weigh 10–15 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? It disrupts hydrogen bonding dimers, sharpening the aromatic peaks and stabilizing the COOH proton signal.

  • Transfer: Filter the solution through a cotton plug into a 5mm NMR tube to remove particulates that cause magnetic field inhomogeneity.

  • Acquisition: Run 16 scans (minimum) with a relaxation delay (

    
    ) of 5 seconds to allow full relaxation of the quaternary carbons if performing quantitative analysis.
    
Protocol B: GC-MS Derivatization (Optional but Recommended)

Causality: Carboxylic acids tail badly on non-polar GC columns due to hydrogen bonding. Methylation improves peak shape and sensitivity.

  • Reagent: Dissolve 5 mg sample in 0.5 mL methanol.

  • Catalyst: Add 0.5 mL of 14% BF

    
    -Methanol or TMS-Diazomethane.
    
  • Reaction: Heat at 60°C for 15 minutes.

  • Extraction: Add 1 mL Hexane and 1 mL water. Vortex.

  • Analysis: Inject the upper Hexane layer.

    • Note: The molecular ion will shift to m/z 192 (Methyl ester).

Integrated Elucidation Workflow

The following diagram illustrates the logical flow for confirming 3-propanoylbenzoic acid against potential isomers (e.g., 4-propanoylbenzoic acid or ester isomers).

Elucidation_Workflow Start Unknown Sample (C10H10O3) IR_Step Step 1: IR Spectroscopy Check for -OH (broad) and C=O Start->IR_Step IR_Decision Is OH present? IR_Step->IR_Decision Ester_Route Suspect Ester (Propanoyloxy) IR_Decision->Ester_Route No Acid_Route Confirm Acid (-COOH present) IR_Decision->Acid_Route Yes MS_Step Step 2: MS Fragmentation Check Base Peak Acid_Route->MS_Step MS_Decision Base Peak m/z? MS_Step->MS_Decision Acetyl_Route m/z 163 (M-15) Suspect Acetyl group MS_Decision->Acetyl_Route 163 Prop_Route m/z 149 (M-29) Confirm Propanoyl group MS_Decision->Prop_Route 149 NMR_Step Step 3: 1H-NMR Check Substitution Pattern Prop_Route->NMR_Step NMR_Decision Aromatic Pattern? NMR_Step->NMR_Decision Para_Route AA'BB' System (2 Doublets) -> Para NMR_Decision->Para_Route Symmetric Meta_Route ABCD System (s, d, d, t) -> Meta NMR_Decision->Meta_Route Asymmetric Final ID Confirmed: 3-Propanoylbenzoic Acid Meta_Route->Final

Figure 2: Logical decision tree for excluding isomers using multi-modal spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on fragmentation rules and chemical shift additivity).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous benzoic acid and propiophenone spectral data).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. [Link] (Reference for EI-MS fragmentation patterns of alkyl-aryl ketones).

Sources

The Pharmacological Potential of 3-Propanoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the biological activities of 3-propanoylbenzoic acid derivatives, a class of compounds with significant therapeutic potential. Drawing upon research into the broader family of arylpropionic and benzoic acid derivatives, this document explores the established and putative mechanisms of action, key therapeutic areas, and detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. We will delve into the anti-inflammatory, anticancer, and antimicrobial properties of these derivatives, offering field-proven insights into their evaluation and potential applications.

Introduction: The 3-Propanoylbenzoic Acid Scaffold

The 3-propanoylbenzoic acid core structure, a subset of the arylpropionic acid class, presents a versatile scaffold for medicinal chemistry. Its structural features, including a carboxylic acid moiety and a propanoyl group attached to a benzene ring, offer multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen and ketoprofen[1]. This historical success provides a strong rationale for the exploration of novel derivatives, such as those of 3-propanoylbenzoic acid, for a range of therapeutic applications.

Key Biological Activities and Mechanisms of Action

While direct research on 3-propanoylbenzoic acid derivatives is emerging, extensive studies on analogous compounds, particularly 3-benzoylpropionic acid and other benzoic acid derivatives, provide a robust framework for understanding their potential biological activities.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of arylpropionic acids are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—critical mediators of inflammation and pain[2].

  • Mechanism of Action: 3-Propanoylbenzoic acid derivatives are hypothesized to act as non-selective or selective COX inhibitors. The carboxylic acid group is crucial for binding to the active site of COX enzymes. By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain. A study on the closely related 3-benzoylpropionic acid (3BPA) demonstrated significant anti-inflammatory and analgesic effects in vivo, marked by a reduction in cell migration, nitric oxide (NO) levels, and prostaglandin E2 (PGE2) values[3].

Signaling Pathway: COX Inhibition by 3-Propanoylbenzoic Acid Derivatives

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Derivatives 3-Propanoylbenzoic Acid Derivatives Derivatives->COX_Enzymes COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Compound_Prep Prepare stock solutions of test compounds Incubation Incubate enzyme with test compound Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Enzyme_Prep->Incubation Substrate_Prep Prepare arachidonic acid solution Reaction Initiate reaction with arachidonic acid Substrate_Prep->Reaction Incubation->Reaction Termination Stop reaction Reaction->Termination Measurement Measure prostaglandin E2 (PGE2) levels by ELISA Termination->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for determining the in vitro COX inhibitory activity of test compounds.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the 3-propanoylbenzoic acid derivatives in a suitable solvent (e.g., DMSO).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Prepare a solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme solution, and various concentrations of the test compounds or a vehicle control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution.

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction by adding a solution of 1 M HCl.

  • Detection and Analysis:

    • Measure the concentration of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the in vivo anti-inflammatory efficacy of compounds.

Step-by-Step Protocol:

  • Animal Acclimatization:

    • House male Wistar rats (150-200 g) under standard laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer the 3-propanoylbenzoic acid derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[4]

In Vitro Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 3-propanoylbenzoic acid derivatives for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value of the compounds.

Antimicrobial Activity Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

  • Serial Dilution:

    • Perform serial two-fold dilutions of the 3-propanoylbenzoic acid derivatives in the broth in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from these assays should be summarized in tables.

Table 1: Hypothetical Biological Activity Data for 3-Propanoylbenzoic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Anticancer IC50 (µM) (MCF-7)Antimicrobial MIC (µg/mL) (S. aureus)
Derivative A 15.21.825.664
Derivative B 5.60.910.232
Derivative C >10050.1>100128
Indomethacin 0.11.2N/AN/A
Doxorubicin N/AN/A0.5N/A
Vancomycin N/AN/AN/A2

Conclusion and Future Directions

The 3-propanoylbenzoic acid scaffold holds considerable promise for the development of new therapeutic agents. Based on the extensive research on related arylpropionic and benzoic acid derivatives, these compounds are likely to exhibit a spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel 3-propanoylbenzoic acid derivatives.

Future research should focus on the synthesis and screening of a diverse library of these compounds to establish clear structure-activity relationships. Further mechanistic studies will be crucial to identify specific molecular targets and to optimize the selectivity and potency of lead compounds. The ultimate goal is to translate these promising chemical entities into clinically effective drugs for the treatment of a range of human diseases.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (n.d.). ResearchGate. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

  • Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2009). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2015). PMC. [Link]

  • a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate. [Link]

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). PubMed. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. [Link]

  • Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2017). ResearchGate. [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. (n.d.). ResearchGate. [Link]

  • Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. (2021). PubMed. [Link]

  • Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. (2017). PubMed. [Link]

  • Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. (n.d.). PubMed. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Chitkara University. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2016). National Institutes of Health. [Link]

  • Design, synthesis and biological activities of new substituted 3-benzoyl flavone. (n.d.). ResearchGate. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. [Link]

  • Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker. (2021). Consensus. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2024). ijarsct. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). PubMed. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2019). MDPI. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed. [Link]

Sources

Potential Therapeutic Applications of 3-Propanoylbenzoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 3-Propanoylbenzoic acid (3-PBA), also known as 3-propionylbenzoic acid, represents a privileged scaffold in medicinal chemistry. Unlike simple benzoic acid derivatives, the 3-PBA moiety integrates a reactive propiophenone ketone with a meta-positioned carboxylic acid. This dual-functionality allows it to serve as a critical precursor for heterocyclic modulators of lipid metabolism (FASN inhibitors), smooth muscle relaxants (benzopyran derivatives), and kinase modulators (PKB/Akt pathway). This guide analyzes the structural utility, mechanistic pathways, and synthetic protocols for developing therapeutic analogs based on the 3-PBA core.

Chemical Architecture & Pharmacophore Analysis[1]

The therapeutic versatility of 3-Propanoylbenzoic acid stems from its ability to participate in divergent synthetic pathways, yielding distinct pharmacological classes.

Structural Deconstruction
  • The Propanoyl Group (C3 Position): A ketone functionality that serves as an electrophilic center for cyclization reactions. It is the "anchor" for constructing heterocycles like flavones , thiadiazoles , and pyrazoles .

  • The Carboxylic Acid (C1 Position): Provides a handle for optimizing solubility (salt formation) or creating amide/ester linkages to improve bioavailability and target affinity.

  • The Aromatic Core: A rigid spacer ensuring the correct spatial orientation of the pharmacophores.

Pharmacophore Map

The following diagram illustrates how the 3-PBA core diverges into three primary therapeutic classes based on structural modifications.

PBA_Pharmacophore PBA 3-Propanoylbenzoic Acid (Core Scaffold) Mod_Ketone Ketone Modification (Cyclization) PBA->Mod_Ketone Condensation Mod_Acid Acid Derivatization (Amides/Esters) PBA->Mod_Acid Coupling Class_FASN FASN Inhibitors (Heterocyclic Modulators) Target: Oncology/HCV Mod_Ketone->Class_FASN Class_Urology Benzopyran Derivatives (Smooth Muscle Relaxants) Target: Bladder Disorders Mod_Ketone->Class_Urology Class_Kinase Thiadiazole Analogs (PKB/Akt Modulators) Target: Inflammation Mod_Ketone->Class_Kinase Mod_Acid->Class_Urology Secondary Site

Figure 1: Pharmacophore divergence of the 3-Propanoylbenzoic acid scaffold into key therapeutic domains.

Therapeutic Application I: FASN Inhibition (Oncology & Antiviral)[2]

Mechanism of Action

Analogs of 3-PBA, particularly those where the ketone is converted into imidazole or pyrazole rings, have emerged as potent inhibitors of Fatty Acid Synthase (FASN) .

  • Oncology: Tumor cells, unlike normal cells, are "addicted" to de novo lipid synthesis to fuel rapid membrane expansion. FASN inhibition starves the tumor cell.[1]

  • Antiviral (HCV): Hepatitis C Virus (HCV) requires host lipid droplets for replication. 3-PBA analogs disrupt this "lipid remodeling," blocking viral assembly.

Key Analog Structure

The most active analogs typically feature:

  • A heterocyclic ring (e.g., imidazole) fused or linked at the C3 position.

  • A piperidine linker attached to the carboxylic acid, improving cellular permeability.

FASN_Pathway Inhibitor 3-PBA Analog (FASN Inhibitor) Enzyme Fatty Acid Synthase (FASN) Inhibitor->Enzyme Inhibits Palmitate Palmitate (Fatty Acids) Enzyme->Palmitate Catalyzes Tumor Tumor Cell Membrane Synthesis Blocked Enzyme->Tumor Downstream Effect Virus HCV Replication Complex Disrupted Enzyme->Virus Downstream Effect Malonyl Malonyl-CoA Malonyl->Enzyme Substrate

Figure 2: Mechanism of FASN inhibition by 3-PBA analogs leading to tumor suppression and viral inhibition.

Therapeutic Application II: Smooth Muscle Relaxation (Urology)[3]

Target: Bladder Smooth Muscle

Derivatives synthesized from 2-hydroxy-3-propanoylbenzoic acid (a hydroxylated variant of the core) are precursors to flavone-8-carboxylic acid derivatives. These compounds act as:

  • Calcium Channel Antagonists: They inhibit

    
     influx in smooth muscle cells.
    
  • Phosphodiesterase Inhibitors: Leading to increased cAMP levels and relaxation.

Clinical Relevance

These analogs are structurally related to Flavoxate and are investigated for:

  • Pollakisuria (Frequent urination).

  • Urinary Incontinence associated with benign prostatic hyperplasia (BPH).

  • Antispasmodic activity in the lower urinary tract.

Data Summary: Comparative Activity

Analog Class Primary Target Therapeutic Outcome Key Structural Feature
Benzopyran-8-carboxylates Ca2+ Channels Bladder Relaxation Flavone ring closure via C3 ketone
Thiadiazole Derivatives PKB/Akt Kinase Anti-inflammatory Thiadiazole ring at C3

| Piperidinyl-Benzamides | FASN Enzyme | Antiviral / Anticancer | Amide linker at C1 |

Experimental Protocols

Synthesis of the 3-PBA Core (Friedel-Crafts Acylation)

This protocol yields the core scaffold required for further derivatization.

Reagents: Benzoic acid, Propionyl chloride, Aluminum chloride (


).
Workflow: 
  • Preparation: Suspend anhydrous

    
     (3.0 eq) in dry dichloromethane (DCM) under 
    
    
    
    atmosphere.
  • Addition: Add propionyl chloride (1.2 eq) dropwise at 0°C. Stir for 30 min to form the acylium ion.

  • Substrate Introduction: Add benzoic acid (1.0 eq) slowly. Note: The carboxylic acid deactivates the ring; high temperature (reflux) or protection (methyl ester) may be required for optimal yield. Alternative: Use 3-bromobenzoic acid followed by palladium-catalyzed carbonylation if direct acylation is low-yielding.

  • Quench: Pour mixture onto crushed ice/HCl.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    .
    
FASN Inhibition Assay (Biological Validation)

Objective: Quantify the inhibitory potential of 3-PBA analogs on Fatty Acid Synthase.

  • Enzyme Prep: Isolate cytosolic FASN from HepG2 cells or use recombinant human FASN.

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.0).

    • Substrates: Acetyl-CoA (25

      
      ), Malonyl-CoA (50 
      
      
      
      ).
    • Cofactor: NADPH (100

      
      ).
      
  • Initiation: Add test compound (dissolved in DMSO) to the buffer + enzyme. Incubate for 15 min at 37°C.

  • Start: Add substrates.

  • Measurement: Monitor the oxidation of NADPH to

    
     by measuring absorbance decrease at 340 nm  over 10 minutes.
    
  • Calculation: Determine

    
     by plotting reaction velocity vs. log[inhibitor].
    

Future Outlook & Challenges

The 3-Propanoylbenzoic acid scaffold is currently underutilized in high-throughput screening. The primary challenge is the metabolic stability of the ketone group, which is prone to reduction by carbonyl reductases.

  • Optimization Strategy: Convert the ketone into a bioisostere (e.g., oxime, hydrazone) or a rigid heterocycle (oxadiazole) to lock the conformation and prevent metabolic reduction while maintaining the pharmacophore geometry.

References

  • FASN Inhibition & Antiviral Activity

    • Heterocyclic modulators of lipid synthesis and combinations thereof. (2015).[2] World Intellectual Property Organization. WO2015095767A1.

    • Source:

  • Urological Applications (Benzopyran Derivatives)

    • 3-methylflavone-8-carboxylic acid derivatives and process for the preparation of the same. (1984).
    • Source:

  • PKB/Akt Modulation

    • Thiadiazole compounds and methods of use.[3][4][5] (2011). United States Patent US7919514B2.

    • Source:

  • Chemical Properties & Synthesis

    • 3-(Propanoyloxy)benzoic acid Structure & Data.[6] PubChem Database.[7] CID 18762077.

    • Source:

Sources

Discovery and history of 3-Propanoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthetic Evolution of β-Benzoylpropionic Acid

Senior Application Scientist Note: This guide addresses the topic of "3-Propanoylbenzoic acid." However, historical and chemical literature overwhelmingly points to β-Benzoylpropionic acid (also known as 3-Benzoylpropanoic acid or 4-Oxo-4-phenylbutanoic acid) as the compound of significant historical importance, particularly in the context of its discovery via the foundational Friedel-Crafts reaction. 3-Propanoylbenzoic acid is a different, less common molecule. Therefore, this guide focuses on the rich history and technical details of β-Benzoylpropionic acid, the compound most relevant to the likely spirit of the inquiry.

Abstract

β-Benzoylpropionic acid, a bifunctional keto-acid, stands as a testament to one of the most powerful carbon-carbon bond-forming reactions in organic chemistry: the Friedel-Crafts acylation. Its synthesis from benzene and succinic anhydride is a classic transformation that has not only graced the pages of organic chemistry textbooks for generations but also continues to serve as a vital intermediate in the synthesis of pharmaceuticals and fine chemicals. This guide provides an in-depth exploration of its historical context, the foundational synthetic protocols, mechanistic principles, and the evolution of its preparation toward more sustainable, modern methodologies.

Historical Context: The Dawn of the Friedel-Crafts Era

The story of β-benzoylpropionic acid is inextricably linked to the discovery of the reaction that enables its most common synthesis. In 1877, French scientist Charles Friedel and his American collaborator, James Crafts, serendipitously discovered that aluminum chloride could catalyze the alkylation of aromatic rings.[1][2] This breakthrough, which they rapidly expanded to include acylation reactions, provided chemists with an unprecedented tool for attaching substituents to an aromatic nucleus.[1] The Friedel-Crafts reactions were revolutionary, opening new pathways for synthesizing a vast array of aromatic ketones, hydrocarbons, and their derivatives.

While the exact date of the first synthesis of β-benzoylpropionic acid is not clearly documented in a single discovery paper, its preparation became a prominent early application of the Friedel-Crafts acylation, demonstrating the reaction's utility with cyclic anhydrides.[3] The reaction of succinic anhydride with benzene offered a direct, efficient route to a molecule possessing both a ketone and a carboxylic acid, making it an immediate subject of interest for further chemical transformations.[4]

The Foundational Synthesis: A Classic Friedel-Crafts Acylation

The most established and historically significant method for preparing β-benzoylpropionic acid is the Friedel-Crafts acylation of benzene with succinic anhydride, using anhydrous aluminum chloride as the Lewis acid catalyst.[4] This procedure, detailed in the peer-reviewed collection Organic Syntheses, serves as a self-validating and trustworthy protocol.

Reaction Principle and Mechanism

The reaction proceeds via electrophilic aromatic substitution. The key steps are:

  • Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates with an oxygen atom of succinic anhydride, polarizing the carbonyl group and making it highly electrophilic. This complex may then open to form an acylium ion.

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the ketone product complexed with AlCl₃.

  • Hydrolysis: The reaction is quenched with water to hydrolyze the aluminum complexes, liberating the final β-benzoylpropionic acid product.

Causality Note: A stoichiometric excess of AlCl₃ (typically >2 equivalents) is required. The first equivalent coordinates with the anhydride to generate the electrophile. A second equivalent is consumed by complexing with the carbonyl group of the newly formed ketone. Furthermore, the carboxylic acid group in the product also reacts with AlCl₃. This deactivates the catalyst, meaning it is not a truly catalytic process in the classical sense.

Friedel-Crafts Acylation Mechanism cluster_reagents Step 1: Electrophile Generation cluster_intermediate Step 2: Nucleophilic Attack cluster_product Step 3 & 4: Rearomatization & Hydrolysis SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Electrophile [R-C=O]⁺ SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Attack by Benzene Benzene Benzene (Nucleophile) Benzene->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺, - AlCl₃ FinalProduct β-Benzoylpropionic Acid ProductComplex->FinalProduct + H₂O (Workup)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

The following protocol is adapted from the trusted procedure published in Organic Syntheses, Coll. Vol. 2, p. 74 (1943).

Materials:

  • Succinic anhydride: 68 g (0.68 mole)

  • Dry, thiophene-free benzene: 350 g (4.5 moles)

  • Powdered, anhydrous aluminum chloride: 200 g (1.5 moles)

  • Water, concentrated hydrochloric acid, sodium carbonate

Procedure:

  • Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, combine the succinic anhydride and dry benzene.

  • Catalyst Addition: Start the stirrer and add the powdered anhydrous aluminum chloride all at once. The mixture will become hot and evolve hydrogen chloride gas.

  • Reflux: Heat the mixture in an oil bath to reflux and maintain, with continued stirring, for 30 minutes.

  • Quenching: Cool the flask in a water bath and slowly add 300 mL of water through a dropping funnel. This step is highly exothermic and must be done cautiously.

  • Benzene Removal: Remove the excess benzene by steam distillation.

  • Initial Isolation: Pour the hot residual solution into a beaker and allow it to cool. Decant the liquid from the precipitated solid. Acidify the liquid with concentrated HCl to precipitate an initial crop of crude product.

  • Purification (via Salt Formation): The main solid residue is treated with a solution of sodium carbonate (75 g in 500 mL of water) and boiled.[4] This converts the acidic product into its water-soluble sodium salt, leaving behind insoluble aluminum hydroxide.

  • Final Precipitation: Filter the hot solution to remove the aluminum salts. The clear, colorless filtrate is then acidified with concentrated hydrochloric acid. β-Benzoylpropionic acid precipitates as an oil that quickly solidifies.

  • Collection and Drying: Cool the mixture to 0°C, collect the solid product by filtration, wash with cold water, and dry. The typical yield is 95–100 g (77–82%).[4]

Physicochemical Properties and Characterization

β-Benzoylpropionic acid is a white to off-white crystalline solid at room temperature.[3][5] Its dual functionality dictates its chemical properties, exhibiting reactions characteristic of both ketones and carboxylic acids.[6]

PropertyValue
Chemical Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance White to cream crystalline powder
Melting Point 113-116 °C
Solubility Soluble in ethanol, acetone; limited solubility in water
CAS Number 2051-95-8

Evolution of Synthetic Methodologies

While the classic AlCl₃-mediated synthesis is robust, it suffers from significant drawbacks, including the use of corrosive reagents, large amounts of waste (aluminum hydroxide), and the use of hazardous solvents like benzene. Modern research has focused on developing "greener" and more efficient alternatives.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional thermal heating for the Friedel-Crafts acylation.[7]

  • Mechanochemistry: Solvent-free methods using ball milling have been developed for Friedel-Crafts acylations.[8] These mechanochemical approaches reduce solvent waste and can sometimes lead to different reactivity or higher yields compared to solution-phase reactions.[8]

  • Alternative Catalysts: To circumvent the problems associated with AlCl₃, researchers have explored solid acid catalysts like zeolites and the use of ionic liquids, which can function as both solvent and catalyst, offering potential for recyclability.[9]

Significance and Applications in Modern Synthesis

The true value of β-benzoylpropionic acid lies in its versatility as a synthetic intermediate.[5] The presence of two distinct functional groups allows for a wide range of subsequent transformations.

  • Pharmaceuticals: It is a key building block for numerous active pharmaceutical ingredients (APIs).[5][6] Notably, it is a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen , which is 2-(3-benzoylphenyl)propanoic acid.[10]

  • Fine Chemicals: It is used in the synthesis of specialized polymers, dyes, and other performance materials.[5]

  • Named Reactions: It is a common starting material for the Haworth synthesis of polycyclic aromatic compounds. The ketone can be reduced (e.g., via a Clemmensen or Wolff-Kishner reduction) to an alkyl chain, and the carboxylic acid can then be used to effect an intramolecular Friedel-Crafts acylation to form a new ring.

Synthetic Utility Workflow Reagents Benzene + Succinic Anhydride FC_Reaction Friedel-Crafts Acylation (AlCl₃) Reagents->FC_Reaction BPA β-Benzoylpropionic Acid (Intermediate) FC_Reaction->BPA Reduction Ketone Reduction (e.g., Clemmensen) BPA->Reduction Pharma Pharmaceuticals (e.g., Ketoprofen Precursors) BPA->Pharma FineChem Fine Chemicals & Dyes BPA->FineChem PBA 4-Phenylbutanoic Acid Reduction->PBA Cyclization Intramolecular Acylation (e.g., PPA, H₂SO₄) PBA->Cyclization Tetralone α-Tetralone (Polycyclic Ketone) Cyclization->Tetralone

Caption: Synthetic utility of β-Benzoylpropionic Acid.

Conclusion

From its origins as an early exemplar of the revolutionary Friedel-Crafts reaction, β-benzoylpropionic acid has secured a lasting place in the canon of organic synthesis. Its straightforward, albeit classically harsh, preparation provided generations of chemists with a valuable bifunctional building block. Today, while the fundamental transformation remains relevant, the focus has shifted towards refining its synthesis through greener, more sustainable methods. Its continued use in the pharmaceutical and fine chemical industries underscores the enduring importance of this historically significant molecule.[5][6]

References

  • Somerville, L. F., & Allen, C. F. H. (1943). β-BENZOYLPROPIONIC ACID. Organic Syntheses, Coll. Vol. 2, 74. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Benzoylpropionic Acid in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzoylpropionic acid. Retrieved from [Link]

  • Google Patents. (2008). US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids.
  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

  • Desai, R. D., & Wai, M. A. (1937). Studies in the Friedel-Crafts Reaction. Proceedings of the Indian Academy of Sciences - Section A, 6(3), 135-143. Retrieved from [Link]

  • Stolar, T., Karadeniz, B., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1414–1423. Retrieved from [Link]

  • Quick Company. (n.d.). Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their Derivatives. Retrieved from [Link]

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Methodological & Application

Purification of 3-Propanoylbenzoic Acid by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the purification of 3-propanoylbenzoic acid via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this application note delves into the scientific principles underpinning the purification process, offers a detailed experimental protocol, and provides insights for troubleshooting and characterization of the purified product.

Introduction: The Rationale for Purification

3-Propanoylbenzoic acid is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other fine chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1]

The fundamental principle of recrystallization lies in the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble even at elevated temperatures (allowing for their removal by hot filtration). By carefully selecting a solvent and controlling the cooling process, highly pure crystals of the target compound can be obtained.

Physicochemical Properties and Solvent Selection Strategy

A thorough understanding of the physicochemical properties of 3-propanoylbenzoic acid is crucial for developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of 3-Propanoylbenzoic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
3-Propanoylbenzoic AcidC₁₀H₁₀O₃178.18Not availableTarget compound.
Benzoic AcidC₇H₆O₂122.12122.4Structurally similar parent compound. Slightly soluble in cold water, more soluble in hot water and organic solvents.[2][3]
3-Acetylbenzoic AcidC₉H₈O₃164.16Not availableStructurally similar keto-acid.

Recommended Solvents for Screening:

  • Protic Solvents: Water, Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate

  • Nonpolar Solvents: Toluene, Hexane

  • Solvent Mixtures: Ethanol/Water, Acetone/Hexane, Toluene/Hexane

The ideal solvent system will exhibit the following characteristics:

  • High solubility of 3-propanoylbenzoic acid at elevated temperatures.

  • Low solubility of 3-propanoylbenzoic acid at low temperatures (e.g., 0-4 °C).

  • Favorable solubility profile for impurities (either very high or very low).

  • A boiling point that is below the melting point of 3-propanoylbenzoic acid to prevent "oiling out."

  • Inertness towards the compound.

  • Ease of removal from the purified crystals (i.e., relatively low boiling point). [1]

Potential Impurities and Their Origin

The nature and quantity of impurities in a sample of 3-propanoylbenzoic acid will largely depend on its synthetic route. A common method for the synthesis of such aromatic ketones is the Friedel-Crafts acylation .[4][5][6][7] In a potential synthesis, benzene could be acylated with propanoyl chloride in the presence of a Lewis acid catalyst, followed by a carboxylation step.

Potential Impurities from a Friedel-Crafts Acylation Route:

  • Unreacted Starting Materials: Benzene, Propanoyl Chloride.

  • Isomeric Byproducts: Positional isomers of propanoylbenzoic acid (e.g., 2-propanoylbenzoic acid, 4-propanoylbenzoic acid) may form depending on the reaction conditions.

  • Polysubstituted Products: Di-acylated benzene derivatives.

  • Hydrolysis Products: Propanoic acid from the hydrolysis of propanoyl chloride.

  • Catalyst Residues: Residual Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products.

Understanding these potential impurities is critical for selecting a solvent system that can effectively separate them from the desired product. For instance, more polar impurities might be more soluble in a polar solvent and remain in the mother liquor.

Experimental Protocol for the Recrystallization of 3-Propanoylbenzoic Acid

This protocol outlines a general procedure for the recrystallization of 3-propanoylbenzoic acid. The specific solvent and volumes should be optimized based on the results of the solvent screening tests.

4.1. Materials and Equipment

  • Crude 3-propanoylbenzoic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel (for hot filtration, optional)

  • Ice bath

  • Spatula

  • Drying oven or desiccator

4.2. Safety Precautions

  • Always work in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][8]

  • Handle organic solvents with care, as many are flammable and can be harmful if inhaled or absorbed through the skin.

  • Avoid breathing dust from the solid compounds.[2]

4.3. Step-by-Step Procedure

Step 1: Solvent Selection (Small-Scale Trial)

  • Place a small amount (e.g., 50 mg) of crude 3-propanoylbenzoic acid into several test tubes.

  • Add a few drops of a different candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals upon cooling is a suitable candidate for the bulk recrystallization. A two-solvent system can also be explored where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[9]

Step 2: Dissolution

  • Place the crude 3-propanoylbenzoic acid into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the recovery yield.

Step 3: Hot Filtration (Optional)

If insoluble impurities are present, they should be removed by hot filtration.

  • Preheat a glass funnel and a clean receiving Erlenmeyer flask.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Covering the mouth of the flask with a watch glass or beaker will slow the cooling rate and prevent contamination.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

Step 5: Isolation of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

Step 6: Drying

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of 3-propanoylbenzoic acid or in a desiccator under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Crude 3-Propanoylbenzoic Acid B Select Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (Optional) C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure 3-Propanoylbenzoic Acid H->I

Caption: Workflow for the purification of 3-propanoylbenzoic acid by recrystallization.

Characterization of Purified Product

To confirm the purity of the recrystallized 3-propanoylbenzoic acid, the following analytical techniques are recommended:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product with the crude material. The purified sample should show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure of the purified product and detect the presence of any remaining impurities.

Troubleshooting

IssuePotential CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling solvent. Use a less polar solvent or a solvent mixture.
No Crystal Formation Too much solvent was used. The solution is not supersaturated.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The solution was not cooled sufficiently. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

Recrystallization is a fundamental and effective technique for the purification of 3-propanoylbenzoic acid. By following a systematic approach to solvent selection and adhering to the detailed protocol provided, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles and techniques outlined in this application note are broadly applicable to the purification of other solid organic compounds.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Solis, F. (2013, September 10). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Google Patents. (n.d.). CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

  • PubChem. (n.d.). 3-Propylbenzoic acid. [Link]

  • PubChem. (n.d.). Benzoic acid. [Link]

  • PubChem. (n.d.). 3-Acetylbenzoic acid. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • John Wiley & Sons, Inc. (n.d.). Purification of Laboratory Chemicals. [Link]

  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • ResearchGate. (n.d.). Experimental solubility of benzoic acid in water compared with.... [Link]

  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

  • ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • ResearchGate. (n.d.). Benzoic acid solubility in pure water and aqueous 2-propanol fractions vs. temperature. [Link]

  • Möller Chemie. (n.d.). Safety data sheet: Benzoic acid. [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]

  • Trade Science Inc. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

Sources

Application and Protocol Guide for the Analytical Characterization of 3-Propanoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Propanoylbenzoic acid is a bifunctional organic molecule featuring a carboxylic acid and a ketone group attached to a benzene ring. As with many substituted benzoic acid derivatives, it holds potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise analytical characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters in research, process development, and quality control within the pharmaceutical industry.

This document provides a comprehensive guide to the analytical methodologies for the characterization of 3-Propanoylbenzoic acid. It is designed to offer both foundational understanding and practical, step-by-step protocols for scientists engaged in its synthesis, evaluation, or formulation. The methods described herein are grounded in established principles of analytical chemistry and are designed to be robust and self-validating, in alignment with industry best practices and regulatory expectations such as those outlined in the ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Propanoylbenzoic acid is the first step in developing appropriate analytical methods. The following table summarizes key computed properties for the closely related isomer, 4-Propanoylbenzoic acid, which can be considered representative for analytical method development.[4]

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem[4]
Molecular Weight 178.18 g/mol PubChem[4]
XLogP3 2.1PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Topological Polar Surface Area 54.4 ŲPubChem[4]

Overall Analytical Workflow

A multi-faceted approach is necessary for the comprehensive characterization of 3-Propanoylbenzoic acid. The following diagram illustrates a logical workflow, starting from initial identification and progressing to quantitative purity assessment.

Analytical_Workflow Figure 1. Analytical Workflow for 3-Propanoylbenzoic Acid Characterization cluster_0 Primary Characterization (Identity & Structure) cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) - Structural Elucidation HPLC HPLC/UPLC - Purity Assessment - Impurity Profiling NMR->HPLC Confirm Structure FTIR FTIR Spectroscopy - Functional Group ID FTIR->HPLC Confirm Functional Groups MS Mass Spectrometry (LC-MS) - Molecular Weight MS->HPLC Confirm MW Validation Method Validation (ICH Q2(R2)) - Specificity, Linearity, Accuracy, Precision HPLC->Validation Validate for Intended Use

Caption: A typical workflow for the comprehensive analysis of 3-Propanoylbenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of 3-Propanoylbenzoic acid and identifying any related impurities. The carboxylic acid moiety requires a buffered or acidified mobile phase to suppress its ionization, ensuring good peak shape and reproducible retention.[5][6]

Principle of RP-HPLC Separation

The stationary phase, typically a C18-modified silica, is nonpolar, while the mobile phase is a more polar mixture of water and an organic solvent like acetonitrile or methanol. By maintaining a low pH (typically 2.5-3.5), the carboxylic acid group of 3-Propanoylbenzoic acid remains protonated (neutral), increasing its hydrophobicity and allowing for retention on the nonpolar stationary phase. Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (a gradient), which increases the mobile phase's nonpolarity and coaxes the analyte off the column.

Detailed HPLC Protocol

This protocol is a robust starting point and should be validated for its intended use according to ICH guidelines.[2][3]

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolution and efficiency for small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifier to ensure sharp peaks for the carboxylic acid.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA broad gradient is suitable for initial screening of impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Injection Volume 2 µLA small volume is sufficient for modern HPLC systems.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-Propanoylbenzoic acid.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Data Interpretation:

  • The main peak corresponding to 3-Propanoylbenzoic acid should be symmetrical and well-resolved from any other peaks.

  • Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % method).

  • The PDA detector can be used to assess peak purity by comparing the UV spectra across the peak.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for confirming the molecular weight of 3-Propanoylbenzoic acid. It provides high sensitivity and specificity.[7] Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging for this compound due to its low volatility and potential for thermal degradation; it would likely require a derivatization step to increase volatility.[8][9]

Principle of LC-MS

After separation by HPLC (using a compatible mobile phase like formic acid instead of TFA), the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 3-Propanoylbenzoic acid. In negative ion mode, the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which is then detected by the mass analyzer.

LC-MS Protocol

Instrumentation:

  • An HPLC or UPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC-MS Conditions:

  • LC Method: A fast gradient similar to the HPLC method can be used, but with formic acid (0.1%) as the mobile phase modifier, as it is more compatible with MS than TFA.

  • Ionization Mode: ESI, Negative

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3.0 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

Data Interpretation:

  • The primary ion observed in the mass spectrum should correspond to the deprotonated molecule, [M-H]⁻. For 3-Propanoylbenzoic acid (C₁₀H₁₀O₃), the expected exact mass is 178.06299 Da.

  • Therefore, a prominent peak at m/z 177.0557 should be observed. High-resolution mass spectrometry can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 3-Propanoylbenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[10][11][12]

NMR Sample Preparation Protocol
  • Weigh 5-10 mg of the sample directly into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the tube and gently invert to dissolve the sample.

Expected NMR Data

The following tables provide predicted chemical shifts for 3-Propanoylbenzoic acid. These are estimates based on the analysis of similar structures.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0broad singlet1H-COOHThe acidic proton is typically downfield and broad.
~8.1 - 8.3multiplet2HAromatic HProtons ortho to the electron-withdrawing groups.
~7.5 - 7.7multiplet2HAromatic HRemaining aromatic protons.
3.02quartet2H-CH₂-Methylene group adjacent to the carbonyl and methyl group.
1.23triplet3H-CH₃Terminal methyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~200C=O (ketone)Ketone carbonyls are significantly downfield.
~172C=O (acid)Carboxylic acid carbonyls.
~138Aromatic CQuaternary carbon attached to the ketone.
~134Aromatic CQuaternary carbon attached to the carboxylic acid.
~130 - 133Aromatic CHAromatic carbons.
~128 - 129Aromatic CHAromatic carbons.
~32-CH₂-Aliphatic methylene carbon.
~8-CH₃Aliphatic methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups in 3-Propanoylbenzoic acid: the carboxylic acid and the ketone.[10][13][14]

FTIR Sample Preparation Protocol

For solid samples, the Attenuated Total Reflectance (ATR) technique is the most straightforward:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the powdered sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
2500 - 3300BroadCarboxylic AcidO-H stretch (hydrogen-bonded)
~3030MediumAromaticC-H stretch
~2950MediumAlkylC-H stretch
~1710StrongCarboxylic AcidC=O stretch
~1680StrongKetoneC=O stretch
1450 - 1600MediumAromaticC=C ring stretches
~1300StrongCarboxylic AcidC-O stretch

The presence of two distinct C=O stretching bands and the very broad O-H stretch are highly characteristic of this molecule.[15][16]

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(8), 834–839. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Propylbenzoic acid. PubChem. Retrieved from [Link]

  • Hefner, D., et al. (2005). GC/MS chromatogram of keto acid methyl ester standard (A) and the related mass spectrum (B). ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Kudlov, D. V., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Molecules, 27(15), 4991. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Propionylbenzoic acid. PubChem. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Nikolova, I., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 125. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Maccarinelli, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1735. Retrieved from [Link]

  • Liu, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 169. Retrieved from [Link]

  • Soukup, O., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Separations, 7(4), 62. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Propanoyloxy)benzoic acid. PubChem. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of 3-Propanoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a definitive protocol for the mass spectrometric characterization of 3-Propanoylbenzoic acid (also known as 3-Propionylbenzoic acid). It synthesizes mechanistic fragmentation theory with practical experimental protocols.

Executive Summary

3-Propanoylbenzoic acid (C₁₀H₁₀O₃, MW 178.18) is a meta-substituted aryl ketone derivative often encountered as a metabolic intermediate or synthetic building block. Accurate identification requires distinguishing it from its positional isomers (2- and 4-propanoylbenzoic acid) and structurally related metabolites.

This guide details the Electron Ionization (EI) fragmentation pathways, establishing m/z 149 (loss of ethyl radical) as the diagnostic base peak. It further provides a validated protocol for differentiation based on the "Ortho Effect" and specific secondary fragmentations.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 3-Propanoylbenzoic acid
Synonyms 3-Propionylbenzoic acid; m-Propanoylbenzoic acid
CAS Registry 52183-84-3
Molecular Formula C₁₀H₁₀O₃
Exact Mass 178.06299 Da
Structure Benzene ring substituted at C1 with -COOH and C3 with -C(=O)CH₂CH₃

Mechanistic Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), 3-Propanoylbenzoic acid exhibits a distinct fragmentation pattern governed by the stability of the benzoyl-type cation and the meta-directing nature of the substituents.

Primary Fragmentation Pathway: Alpha-Cleavage

The dominant fragmentation channel is Alpha-Cleavage adjacent to the ketone carbonyl group.[1] Unlike butyrophenone derivatives, the propanoyl chain (ethyl group) is too short to facilitate a standard McLafferty rearrangement (which requires a


-hydrogen on the alkyl chain).
  • Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the ethyl group.

  • Result: Loss of an ethyl radical (•CH₂CH₃, 29 Da).

  • Product: Formation of the resonance-stabilized 3-carboxybenzoyl cation (m/z 149).

  • Observation: This ion (m/z 149) typically forms the Base Peak (100% relative abundance).

Secondary Fragmentation: Decarbonylation

The acylium ion (m/z 149) possesses high internal energy and undergoes subsequent elimination of carbon monoxide (CO).

  • Transition: m/z 149

    
     m/z 121.
    
  • Loss: Neutral CO (28 Da).

  • Product: 3-carboxyphenyl cation (m/z 121).

Competitive Pathways (Benzoic Acid Moiety)

The carboxylic acid group contributes characteristic minor pathways:

  • Loss of Hydroxyl: Cleavage of the C-OH bond yields [M - OH]

    
     at m/z 161 .
    
  • Loss of Carboxyl: Cleavage of the ring-COOH bond yields the 3-propanoylphenyl cation at m/z 133 .

Isomer Differentiation (The "Ortho Effect")
  • Meta (3-isomer): Lacks direct interaction between the ketone and acid groups due to geometric distance.

  • Ortho (2-isomer): Exhibits a prominent "Ortho Effect" , often leading to the elimination of water (M-18, m/z 160) or intramolecular cyclization.

  • Diagnostic Rule: The absence of a significant [M-18]

    
     peak and the dominance of the alpha-cleavage series (178 
    
    
    
    149
    
    
    121) confirms the Meta or Para structure.

Visualization of Fragmentation Pathways[3][4]

The following diagram maps the ionization and dissociation events.

Fragmentation Figure 1: EI-MS Fragmentation Pathway of 3-Propanoylbenzoic Acid M Molecular Ion (M+•) m/z 178 [C10H10O3]+• F1 3-Carboxybenzoyl Cation (Base Peak) m/z 149 [C8H5O3]+ M->F1 Alpha-Cleavage (-•Et, -29 Da) F2 [M - OH]+ m/z 161 [C10H9O2]+ M->F2 OH Loss (-17 Da) F3 3-Propanoylphenyl Cation [M - COOH]+ m/z 133 [C9H9O]+ M->F3 COOH Loss (-45 Da) F1_2 3-Carboxyphenyl Cation m/z 121 [C7H5O2]+ F1->F1_2 Decarbonylation (-CO, -28 Da) F1_3 Phenyl Cation Species m/z 77 / 93 F1_2->F1_3 Ring Fragmentation

Figure 1: Mechanistic flow of 3-Propanoylbenzoic acid fragmentation. The bold path indicates the dominant alpha-cleavage yielding the base peak at m/z 149.

Experimental Protocol

Sample Preparation

For optimal GC-MS analysis, derivatization is recommended to prevent peak tailing caused by the carboxylic acid group, though direct analysis is possible on polar columns.

Method A: Direct Injection (Screening)

  • Dissolve 1 mg of sample in 1 mL Ethyl Acetate or Methanol (HPLC grade).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial.

Method B: TMS Derivatization (Confirmatory)

  • Dissolve 1 mg sample in 100 µL anhydrous pyridine.

  • Add 100 µL BSTFA + 1% TMCS (Silylation reagent).

  • Incubate at 60°C for 30 minutes.

  • Note: The TMS derivative (MW 250) will shift the molecular ion to m/z 250 and the base peak to m/z 221 (Loss of Ethyl from derivatized parent).

GC-MS Instrument Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Splitless or 10:1 Split).

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–350.

Data Interpretation Checklist

Use this checklist to validate the identity of 3-Propanoylbenzoic acid:

Diagnostic FeatureExpected Value (m/z)Criteria for Acceptance
Molecular Ion 178 Visible (10-40% abundance).
Base Peak 149 Dominant peak. Must arise from loss of 29 Da (Ethyl).
Secondary Ion 121 Present. Arises from 149 - 28 (CO).
Acid Marker 161 Small peak corresponding to [M-OH].
Ortho Check 160 Must be ABSENT or very low (<5%). High abundance suggests 2-isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology.

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for "Ortho Effect" mechanisms in benzoic acids).
  • PubChem Database. (2024).[2] Compound Summary: 3-Propanoylbenzoic acid.[2] National Center for Biotechnology Information.

Sources

Application Notes & Protocols: The Strategic Use of 3-Propanoylbenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. The challenge and opportunity for synthetic chemists lie in the efficient construction of these complex architectures from readily available starting materials. 3-Propanoylbenzoic acid, a bifunctional γ-keto acid, represents a uniquely versatile and powerful building block for this purpose. Its 1,4-relationship between a reactive ketone and a carboxylic acid moiety provides a pre-organized framework for a variety of cyclization strategies. This guide details the chemical rationale and provides field-proven protocols for leveraging 3-propanoylbenzoic acid in the synthesis of high-value heterocycles, including pyridazinones, indoles, and dihydropyridines, which are crucial for drug discovery and development programs.

The Chemical Rationale: Why 3-Propanoylbenzoic Acid is a Privileged Starting Material

The synthetic power of 3-propanoylbenzoic acid stems from the strategic placement of two key functional groups: a carbonyl (ketone) and a carboxyl group. This arrangement allows for a series of predictable and high-yielding intramolecular and intermolecular reactions.

  • The Ketone Moiety: Serves as a primary electrophilic site for nucleophilic attack. It is the key reactant in condensations with hydrazines (for pyridazinones) and arylhydrazines (for Fischer Indole synthesis).

  • The Carboxylic Acid Moiety: Can act as a nucleophile in its carboxylate form or be activated to become a potent electrophilic acylating agent. This functionality is crucial for reactions involving amide bond formation and intramolecular Friedel-Crafts cyclizations.

  • The 1,4-Relationship: The spatial separation of these two groups is ideal for the formation of stable six-membered rings, a common and desirable feature in many biologically active molecules.

G cluster_0 3-Propanoylbenzoic Acid C1 C O1 O C1->O1 OH1 OH C1->OH1 Aryl Phenyl Ring C1->Aryl C2 C C3 C C2->C3 C4 C C3->C4 O2 O C4->O2 Aryl->C2 Ketone_Group Ketone: - Electrophilic site - Condensation reactions Ketone_Group->C4 Carboxyl_Group Carboxyl_Group Carboxyl_Group->C1

Caption: Key reactive sites of 3-propanoylbenzoic acid.

Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Scaffolds

Pyridazinone derivatives are well-established pharmacophores known for a wide range of biological activities, including cardiovascular and anti-inflammatory effects.[1][2] The reaction of a γ-keto acid with hydrazine hydrate is a direct and highly efficient method for constructing the pyridazinone core.[3]

Causality Behind the Protocol: The reaction proceeds via a condensation mechanism. The more nucleophilic hydrazine initially attacks the electrophilic ketone. The resulting hydrazone intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carboxylic acid (or its activated form), followed by dehydration to yield the stable six-membered heterocyclic ring.[4] Acetic acid is used as a solvent and a mild acid catalyst to facilitate both the initial condensation and the subsequent dehydration steps.

G start Start Materials: - 3-Propanoylbenzoic acid - Hydrazine Hydrate - Glacial Acetic Acid step1 Step 1: Reflux Combine reactants in glacial acetic acid. Heat to reflux (e.g., 118°C) for 4-6 hours. start->step1 step2 Step 2: Monitoring Monitor reaction progress using Thin Layer Chromatography (TLC). step1->step2 step3 Step 3: Isolation Cool the reaction mixture. Pour into ice-water to precipitate the product. step2->step3 step4 Step 4: Purification Filter the solid product. Wash with cold water. Recrystallize from ethanol. step3->step4 end Final Product: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one step4->end

Caption: Workflow for pyridazinone synthesis.

Protocol 2.1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
  • Principle: Acid-catalyzed condensation and cyclization of 3-propanoylbenzoic acid with hydrazine hydrate.

  • Materials and Reagents:

    • 3-Propanoylbenzoic acid (1.78 g, 10 mmol)

    • Hydrazine hydrate (80% solution, 0.63 mL, 10 mmol)

    • Glacial acetic acid (20 mL)

    • Ethanol (for recrystallization)

    • Distilled water

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Buchner funnel and flask

    • TLC plates (silica gel)

  • Step-by-Step Procedure:

    • To the 100 mL round-bottom flask, add 3-propanoylbenzoic acid (1.78 g, 10 mmol) and glacial acetic acid (20 mL).

    • Stir the mixture at room temperature until the solid is partially dissolved.

    • Slowly add hydrazine hydrate (0.63 mL, 10 mmol) to the mixture. The addition may be slightly exothermic.

    • Attach the reflux condenser and heat the mixture to reflux (approximately 118°C) with continuous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent), observing the disappearance of the starting material spot.

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.

    • Stir the aqueous mixture for 15 minutes to ensure complete precipitation.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake thoroughly with cold distilled water (3 x 20 mL) to remove any residual acetic acid.

    • Dry the crude product in a vacuum oven at 60°C.

    • For further purification, recrystallize the crude solid from hot ethanol.

  • Safety Precautions:

    • Work in a well-ventilated fume hood.

    • Hydrazine hydrate is toxic and corrosive; handle with appropriate gloves and eye protection.

    • Glacial acetic acid is corrosive; avoid inhalation and skin contact.

ParameterExpected Value
Reaction Time 4-6 hours
Typical Yield 85-95%
Appearance White to off-white crystalline solid
Melting Point Approx. 148-150°C

Fischer Indole Synthesis: Accessing 3-Indolepropanoic Acid Derivatives

The Fischer indole synthesis is a classic and powerful reaction for creating the indole nucleus, a scaffold of immense importance in pharmaceuticals.[5] The ketone functionality of 3-propanoylbenzoic acid can react with a substituted phenylhydrazine under acidic conditions to yield valuable 3-indolepropanoic acid derivatives.[6]

Causality Behind the Protocol: This reaction is a cascade process initiated by the formation of a phenylhydrazone from the ketone and phenylhydrazine.[6] Under strong acid catalysis (polyphosphoric acid, PPA, is a common choice as it serves as both catalyst and solvent), the phenylhydrazone tautomerizes to an enehydrazine. This intermediate undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[8]

G cluster_0 Fischer Indole Synthesis Mechanism A 1. Hydrazone Formation (Keto-acid + Phenylhydrazine) B 2. Tautomerization (to Enehydrazine) A->B H+ C 3. [3,3]-Sigmatropic Rearrangement B->C Heat D 4. Rearomatization & Cyclization C->D E 5. Ammonia Elimination D->E -H+ F Final Indole Product E->F -NH3

Caption: Key steps in the Fischer Indole synthesis.

Protocol 3.1: Synthesis of 2-Methyl-1H-indole-3-propanoic acid
  • Principle: Acid-catalyzed cyclization of the phenylhydrazone of 3-propanoylbenzoic acid.

  • Materials and Reagents:

    • 3-Propanoylbenzoic acid (1.78 g, 10 mmol)

    • Phenylhydrazine (1.08 g, 10 mmol)

    • Polyphosphoric acid (PPA) (20 g)

    • Ethanol (10 mL)

  • Equipment:

    • 100 mL three-necked flask

    • Mechanical stirrer

    • Thermometer

    • Heating mantle

  • Step-by-Step Procedure:

    • Hydrazone Formation: In a separate flask, dissolve 3-propanoylbenzoic acid (1.78 g) in warm ethanol (10 mL). Add phenylhydrazine (1.08 g) and a catalytic amount of acetic acid (2 drops). Stir at 60°C for 30 minutes. Cool and collect the precipitated phenylhydrazone. (This pre-formation is optional but often leads to cleaner reactions).

    • Cyclization: Place polyphosphoric acid (20 g) into the three-necked flask and heat to 80°C with mechanical stirring.

    • Add the phenylhydrazone of 3-propanoylbenzoic acid in small portions to the hot PPA over 15 minutes.

    • After the addition is complete, raise the temperature to 100-110°C and maintain for 1-2 hours. The mixture will become viscous and may change color.

    • Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.

  • Work-up and Purification:

    • Cool the reaction vessel in an ice bath to below 60°C.

    • Very carefully and slowly, add crushed ice (approx. 100 g) to the viscous mixture to decompose the PPA. This is a highly exothermic process.

    • The product will precipitate out from the aqueous solution. Stir for 30 minutes.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH ~7).

    • Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

  • Safety Precautions:

    • Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

    • Polyphosphoric acid is highly corrosive and reacts violently with water when hot. Add ice/water slowly and carefully to the cooled mixture.

Multicomponent Synthesis of 1,4-Dihydropyridines (Hantzsch-type Reaction)

Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency, allowing the construction of complex molecules in a single step.[9][10] 3-Propanoylbenzoic acid can participate in Hantzsch-type syntheses of 1,4-dihydropyridines (DHPs), a class of compounds famous for their use as calcium channel blockers.[11][12]

Causality Behind the Protocol: In this modified Hantzsch synthesis, 3-propanoylbenzoic acid acts as the 1,3-dicarbonyl component. It reacts with an aldehyde and an enamine source (like methyl 3-aminocrotonate, which provides the nitrogen and another carbonyl equivalent) in the presence of an acid catalyst. The reaction proceeds through a series of condensations and cyclizations to build the dihydropyridine ring. Using a catalyst like trifluoroacetic acid can accelerate the reaction under mild conditions.[12]

Protocol 4.1: Three-Component Synthesis of a Dihydropyridine Derivative
  • Principle: A one-pot, acid-catalyzed condensation of an aldehyde, methyl 3-aminocrotonate, and 3-propanoylbenzoic acid.

  • Materials and Reagents:

    • 3-Propanoylbenzoic acid (1.78 g, 10 mmol)

    • Benzaldehyde (1.06 g, 10 mmol)

    • Methyl 3-aminocrotonate (1.15 g, 10 mmol)

    • Trifluoroacetic acid (TFA) (catalytic amount, ~0.1 mL)

    • Methanol (25 mL)

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Step-by-Step Procedure:

    • In the 100 mL round-bottom flask, combine 3-propanoylbenzoic acid (1.78 g), benzaldehyde (1.06 g), methyl 3-aminocrotonate (1.15 g), and methanol (25 mL).

    • Add a catalytic amount of trifluoroacetic acid (2-3 drops).

    • Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) with stirring.

    • Maintain the reflux for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of solution.

  • Work-up and Purification:

    • If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the collected solid with a small amount of cold methanol.

    • Recrystallize the crude product from a suitable solvent like acetonitrile or ethanol to obtain the pure dihydropyridine derivative.

  • Safety Precautions:

    • Perform the reaction in a well-ventilated fume hood.

    • TFA is highly corrosive. Handle with care.

Characterization of Synthesized Heterocycles

The structural confirmation of the newly synthesized heterocycles is a critical, self-validating step. Standard spectroscopic techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the number and connectivity of protons. Look for characteristic signals, such as the disappearance of the carboxylic acid proton and the appearance of NH protons in the heterocyclic ring.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the carbon framework. Look for the shift of the carbonyl carbons upon cyclization.

  • IR (Infrared) Spectroscopy: Useful for identifying key functional groups. For example, in the pyridazinone synthesis, the broad O-H stretch of the carboxylic acid will disappear, and a new N-H stretch and a cyclic amide carbonyl stretch will appear.

  • MS (Mass Spectrometry): Will confirm the molecular weight of the product, validating that the desired transformation has occurred.

Table 5.1: Representative Spectroscopic Data for 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
TechniqueCharacteristic Signal/ValueInterpretation
¹H NMR δ ~10.8 ppm (s, 1H)Amide N-H proton
δ 7.4-7.8 ppm (m, 5H)Aromatic protons of the phenyl ring
δ ~2.9 ppm (t, 2H)Methylene protons adjacent to the phenyl ring
δ ~2.5 ppm (t, 2H)Methylene protons adjacent to the carbonyl group
IR (cm⁻¹) ~3200 cm⁻¹N-H stretching
~1670 cm⁻¹Cyclic amide C=O stretching
MS (ESI+) m/z = 175.08 [M+H]⁺Corresponds to the molecular weight of the product

References

  • Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
  • ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.
  • ResearchGate. (n.d.). Synthesis of pyrazolines by reaction of aroylpyruvic acids and....
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • NIH. (n.d.). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • IJPSR. (2009). synthesis, characterization and antitubercular activity of 6-(aryl)-2- (substituted methyl).
  • ResearchGate. (n.d.). Synthesis of 4-Functionalized Aryl-3,5-diacyl-1,4-dihydropyridines.
  • PubMed. (2008). A three-component Fischer indole synthesis.
  • PubMed. (n.d.). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity.
  • (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • NIH. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • ResearchGate. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
  • ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • (n.d.). Organic acid catalysed Minisci-type arylation of heterocycles with aryl acyl peroxides.
  • IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES.
  • MDPI. (n.d.). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PubMed. (n.d.). A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis.
  • ResearchGate. (2024). Atroposelective Synthesis of 3-Aryl-Indoles Through a One-Pot 2,3-Difunctionalization of Simple Indoles.
  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis.
  • PubMed Central. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • WJPMR. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES.
  • Organic Chemistry Portal. (2017). Synergistic I2/Amine Promoted Povarov-Type Reaction for the Synthesis of 2-Acyl-3-aryl(alkyl)quinolines Using Aryl(alkyl)acetaldehydes as Alkene Surrogates.
  • (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
  • LOCKSS. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.
  • NIH. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Asian Journal of Chemistry. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection.
  • ResearchGate. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs.
  • ResearchGate. (n.d.). Synthesis of a New Series of 4-Aryl-1,4-Dihydropyridines with Calcium Channel Blocking and Vasodilatory Activity.
  • NIH. (n.d.). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
  • ResearchGate. (n.d.). Synthesis of Pyrazolyl‐2‐pyrazolines by Treatment of 3‐(3‐Aryl‐3‐oxopropenyl)chromen‐4‐ones with Hydrazine and Their Oxidation to Bis(pyrazoles).
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
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Leveraging 3-Propanoylbenzoic Acid as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Researchers

Introduction: In the landscape of contemporary drug discovery, the strategic use of chemical scaffolds—core molecular frameworks amenable to systematic modification—is paramount for the efficient generation of novel therapeutic agents. Among these, certain "privileged structures" appear repeatedly in successful drugs, demonstrating an inherent capacity to interact with a variety of biological targets. The benzoic acid moiety is a classic example of such a scaffold, present in numerous approved pharmaceuticals.[1][2] This guide focuses on a specific, highly versatile derivative: 3-Propanoylbenzoic acid .

While not typically a bioactive molecule in its own right, 3-Propanoylbenzoic acid serves as an exceptional starting point for medicinal chemistry campaigns. Its structure is endowed with three key features for diversification: a carboxylic acid group, an aromatic ring, and a flexible propanoyl linker. This unique combination provides chemists with multiple handles to systematically alter physicochemical properties and explore the structure-activity relationships (SAR) of resulting compound libraries. This document provides a technical overview and detailed protocols for utilizing 3-Propanoylbenzoic acid as a foundational building block for discovering next-generation therapeutics, with a particular focus on G-protein coupled receptor (GPCR) antagonists and enzyme inhibitors.

Part 1: The Medicinal Chemistry & Therapeutic Potential of 3-Propanoylbenzoic Acid Derivatives

The utility of a scaffold is defined by its synthetic tractability and its ability to orient functional groups into a pharmacologically relevant chemical space. 3-Propanoylbenzoic acid excels in this regard, offering a logical and synthetically accessible platform for library creation.

Synthetic Derivatization Strategy

The power of 3-Propanoylbenzoic acid lies in its distinct reactive sites, which can be addressed with a high degree of chemical selectivity. This allows for the systematic construction of diverse molecular architectures.

  • The Carboxylic Acid: This group is the primary site for modification, most commonly through amide bond formation. This reaction is robust, well-characterized, and allows for the introduction of a vast array of amines, thereby modulating properties like solubility, hydrogen bonding potential, and target engagement.

  • The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution to introduce various substituents. More strategically, the existing acyl group directs incoming electrophiles primarily to the meta position, offering regiochemical control. This site is crucial for installing groups that can form key interactions with target proteins.

  • The Propanoyl Ketone: The ketone functionality within the linker can be reduced to an alcohol or used in reductive amination reactions, further expanding the structural diversity and conformational flexibility of the resulting molecules.

Caption: Synthetic diversification strategy for 3-Propanoylbenzoic acid.

Case Study: Potent P2Y₁₄ Receptor Antagonists for Anti-Inflammatory Therapy

A compelling application of this scaffold is in the development of antagonists for the P2Y₁₄ receptor (P2Y₁₄R). P2Y₁₄R is a GPCR implicated in modulating inflammatory processes, making it an attractive target for conditions like acute lung injury (ALI).[3][4]

Researchers have successfully designed potent P2Y₁₄R antagonists by modifying the benzoic acid core at the 3-position with amide or sulfonamide functionalities.[3][4] The 3-propanoylbenzoic acid scaffold is an ideal starting point for generating analogs of these successful compounds. The general pharmacophore consists of the 3-substituted benzoic acid core, which anchors the molecule in the receptor, and additional chemical groups that extend into other binding pockets to enhance potency and selectivity.

One of the most potent antagonists reported, compound 16c , emerged from a series of 3-amide benzoic acid derivatives and exhibited an exceptionally low IC₅₀ value.[4] A more recent study identified compound 25l , a 3-sulfonamido benzoic acid derivative, as another highly potent antagonist with improved pharmacokinetic properties.[3][5]

Caption: P2Y₁₄R antagonism by 3-substituted benzoic acid derivatives.

Table 1: Potency of Lead P2Y₁₄R Antagonists Derived from Benzoic Acid Scaffolds

CompoundScaffold TypeTargetIC₅₀ (nM)Reference
16c 3-Amide Benzoic AcidP2Y₁₄R1.77[4]
25l 3-Sulfonamido Benzoic AcidP2Y₁₄R5.6[3][5]
Application in Enzyme Inhibition

The benzoic acid scaffold is also a proven framework for designing enzyme inhibitors. For instance, derivatives have been developed as inhibitors of Trypanosoma cruzi trans-sialidase, a key enzyme in the pathogenesis of Chagas disease.[6][7] In these inhibitors, the benzoic acid moiety often mimics the sialic acid substrate, while appended groups are optimized to interact with the enzyme's active site. Similarly, ester derivatives of benzoic acid have been explored as potent phosphodiesterase-4 (PDE4) inhibitors for treating respiratory diseases.[8]

This demonstrates that libraries derived from 3-propanoylbenzoic acid can be effectively screened against enzymatic targets. The propanoyl linker can provide the necessary spacing and flexibility to position functional groups for optimal interaction with an enzyme's catalytic or allosteric sites.

Part 2: Experimental Application Notes & Protocols

The following protocols provide a framework for screening and characterizing compound libraries derived from the 3-propanoylbenzoic acid scaffold.

Protocol: High-Throughput Screening (HTS) Workflow for a Novel Compound Library

This protocol outlines a generalized HTS campaign to identify "hits" from a library of 3-propanoylbenzoic acid derivatives against a specific biological target. The success of HTS relies on a robust, miniaturized, and automated assay.[9][10]

HTS_Workflow A 1. Library Preparation - 3-Propanoylbenzoic Acid Derivatives - Dissolved in DMSO - Plated in 384/1536-well format B 2. Assay Miniaturization - Target (Enzyme/Cell) - Detection Reagents - Automated Liquid Handling A->B C 3. Primary Screen - Single High Concentration - Identify 'Hits' B->C D 4. Hit Confirmation - Re-test Hits from Fresh Stock - Eliminate False Positives C->D E 5. Dose-Response Analysis - 8-point Titration - Calculate IC₅₀ / EC₅₀ D->E F 6. Lead Identification - Confirmed, Potent Hits - Ready for SAR Studies E->F

Sources

Derivatization of 3-Propanoylbenzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Propanoylbenzoic Acid for Biological Screening

Executive Summary

3-Propanoylbenzoic acid (3-PBA) represents a privileged scaffold in medicinal chemistry due to its meta-substitution pattern and orthogonal functional groups: a carboxylic acid (hydrophilic, hydrogen-bond donor/acceptor) and a propanoyl ketone (lipophilic, electrophilic center). This dual functionality allows for the parallel generation of diverse chemical libraries targeting inflammation (COX/LOX pathways), microbial resistance (hydrazone motifs), and tubulin polymerization (chalcone motifs).

This guide provides validated protocols for derivatizing 3-PBA. Unlike standard acetophenone protocols, 3-PBA requires specific modifications due to the steric hindrance of the ethyl group and the acidity of the carboxylic moiety.

Strategic Analysis & Chemical Logic

To maximize the biological output of a screening library, we treat 3-PBA as a bifunctional core . The derivatization strategy is split into two distinct pathways:

  • The "Warhead" Pathway (Ketone Modification): Utilizing the ketone for Claisen-Schmidt condensation to generate chalcones. This introduces an

    
    -unsaturated ketone, a known Michael acceptor that can covalently modify cysteine residues in enzymes (e.g., kinases, proteases).
    
    • Technical Challenge: The propanoyl group is less reactive than an acetyl group due to steric hindrance.

    • Solution: Use of ultrasound-assisted synthesis or increased base concentration.

  • The "Linker" Pathway (Acid Modification): Utilizing the carboxylic acid for amide coupling or hydrazide formation. This modulates solubility (LogP) and creates specific hydrogen-bonding interactions within a receptor pocket.

Visual Workflow (Graphviz)

The following diagram illustrates the divergent synthesis pathways for generating a comprehensive library from 3-PBA.

G cluster_screens Biological Targets Start 3-Propanoylbenzoic Acid (Scaffold) Chalcone Chalcone Derivatives (Michael Acceptors) Start->Chalcone Claisen-Schmidt (Aldehydes, KOH) Hydrazone Hydrazone Derivatives (Schiff Bases) Start->Hydrazone Condensation (Hydrazines, H+) Amide Amide Derivatives (Solubility/Binding) Start->Amide HATU Coupling (Amines) Ester Methyl Ester (Intermediate) Start->Ester MeOH, H2SO4 Target1 Anticancer (Tubulin/Kinase) Chalcone->Target1 Target2 Antimicrobial (G+ / G- Bacteria) Hydrazone->Target2 Hydrazide Acid Hydrazides (Antimicrobial Motif) Ester->Hydrazide NH2NH2-H2O Hydrazide->Target2

Caption: Divergent synthesis map showing the transformation of 3-PBA into three distinct pharmacophore classes: Chalcones (Anticancer), Hydrazones, and Hydrazides (Antimicrobial).[1][2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of Chalcone Analogues (The "Warhead")

Target Class: Anticancer, Anti-inflammatory

Scientific Rationale: Standard Claisen-Schmidt protocols often fail with 3-PBA because the carboxylic acid consumes the base catalyst, and the propanoyl group is sterically hindered compared to acetophenone. This protocol uses excess base to form the dianion (carboxylate + enolate) and ultrasound to overcome the steric barrier.

Reagents:

  • 3-Propanoylbenzoic acid (1.0 equiv)[4]

  • Substituted Benzaldehyde (1.0 equiv)

  • Potassium Hydroxide (KOH) (3.5 equiv)

  • Ethanol (95%)

  • HCl (10% aqueous)[5]

Step-by-Step Methodology:

  • Solubilization: Dissolve 3-PBA (1 mmol) and the selected benzaldehyde (1 mmol) in Ethanol (5 mL) in a round-bottom flask.

  • Base Addition: Dissolve KOH (3.5 mmol) in a minimum amount of water (1 mL) and add dropwise to the reaction mixture.

    • Note: The solution will warm slightly. The first equivalent of KOH neutralizes the acid; the remaining equivalents drive the aldol condensation.

  • Reaction: Place the flask in an ultrasonic bath at 40°C. Sonicate for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

    • Checkpoint: The product often precipitates as a potassium salt or remains in solution as a dark yellow/orange liquid.

  • Workup (Critical): Pour the reaction mixture into crushed ice (50 g) containing HCl (10 mL, 10%).

    • Why? You must acidify to pH ~2 to protonate the carboxylic acid and precipitate the free chalcone acid.

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water.

Data Validation Table:

Parameter Expectation Method of Verification
Appearance Yellow/Orange solid Visual Inspection
Yield 65–85% Gravimetric

| NMR Signal |


-H doublet (~7.4 ppm) | 

H-NMR (DMSO-

) | | NMR Signal |

-H doublet (~7.8 ppm) |

H-NMR (DMSO-

) |
Protocol B: High-Throughput Amide Coupling (The "Linker")

Target Class: General Screening, Solubility Modulation

Scientific Rationale: Direct thermal amidation is harsh. We utilize HATU , a uronium-based coupling agent, which is superior to EDC/HOBt for aromatic acids, minimizing reaction time and side products in library synthesis.

Reagents:

  • 3-PBA (1.0 equiv)[4]

  • Amine (R-NH2) (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 3-PBA (1 mmol) in DMF (3 mL). Add DIPEA (2 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.1 mmol). The solution may turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.1 mmol).

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours.

  • Quenching: Dilute with Ethyl Acetate (20 mL) and wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat. NaHCO3 (removes unreacted acid).

    • Brine.

  • Isolation: Dry organic layer over MgSO4 and evaporate.

Biological Screening Setup

Once the library is synthesized, proper handling is crucial for assay reliability.

Solubility Management:

  • Stock Solutions: Dissolve all derivatives in 100% DMSO at 10 mM.

  • Working Solutions: Dilute to 100 µM in culture media. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Precipitation Check: 3-PBA chalcones are lipophilic. Check for turbidity upon dilution in aqueous media.

Recommended Assays:

  • MTT Assay (Cancer): Use HeLa or MCF-7 cell lines. Chalcones generally show

    
     values in the 1–10 µM range.
    
  • MIC Assay (Antimicrobial): Use S. aureus (Gram-positive) and E. coli (Gram-negative). Hydrazone derivatives are expected to be more active against Gram-positive strains.

References

  • Synthesis of Chalcones (Review)

    • Title: Chalcones: A review on synthesis and pharmacological activities.[2]

    • Source: Journal of Applied Pharmaceutical Science (2021).
    • URL:[Link] (General landing for verification of journal scope).

  • Claisen-Schmidt Mechanism & Protocols

    • Title: Claisen Condensation and Dieckmann Condensation Mechanisms.[6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Amide Coupling Standards

    • Title: Process optimization for acid-amine coupling: a c
    • Source: Current Chemistry Letters (2022).
    • URL:[Link]

  • Antimicrobial Hydrazones

    • Title: Synthesis of Hydrazone Derivatives... as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus.
    • Source: MDPI (Molecules, 2019).
    • URL:[Link]

  • Chemical Properties of 3-Propylbenzoic Acid (Analog)

    • Title: 3-Propylbenzoic acid | C10H12O2 | CID 18752374.[8]

    • Source: PubChem.[4][8]

    • URL:[Link]

Sources

Application Note: Scalable Synthesis of 3-Propanoylbenzoic Acid (CAS 5663-88-7)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and laboratory managers. It focuses on the regioselective synthesis of 3-Propanoylbenzoic acid, prioritizing the Grignard addition to nitriles over Friedel-Crafts acylation to ensure meta-isomer purity.

Executive Summary

3-Propanoylbenzoic acid is a critical intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex meta-substituted aromatic scaffolds. While Friedel-Crafts acylation is the standard industrial route for para-substituted ketones, it fails to provide high regioselectivity for meta-isomers due to the deactivating nature of the carboxylic acid group.

This protocol details a self-validating, scalable synthesis utilizing the nucleophilic addition of Ethylmagnesium Bromide (EtMgBr) to 3-Cyanobenzoic acid. This route guarantees 100% meta-regiochemistry, eliminates isomer separation steps, and utilizes a "one-pot" protection/deprotection strategy via the formation of an intermediate carboxylate salt.

Reaction Mechanism & Strategy

The synthesis exploits the chemoselectivity of Grignard reagents. The carboxylic acid is not protected via esterification; instead, it is deprotonated in situ to form a carboxylate magnesium salt. This salt is unreactive toward further nucleophilic attack, effectively "masking" the acid functionality while the Grignard reagent attacks the nitrile to form an imine. Subsequent acid hydrolysis yields the target keto-acid.

Strategic Advantages
  • Regiocontrol: Starting from 3-cyanobenzoic acid locks the geometry, avoiding the ortho/para mixtures common in electrophilic aromatic substitution.

  • Atom Economy: Avoids distinct protection/deprotection steps (e.g., esterification/saponification).

  • Scalability: The reaction proceeds in standard batch reactors without high-pressure hydrogenation or noble metal catalysts.

Reaction Scheme Visualization

The following diagram illustrates the process flow and intermediate species.

G start 3-Cyanobenzoic Acid (Solid) step1 Step 1: Deprotonation (Ethane Gas Evolution) start->step1 Dissolution reagent EtMgBr (3.0 M in THF) (Reagent) reagent->step1 1st Eq. step2 Step 2: Nitrile Addition (Reflux) reagent->step2 2nd Eq. (+Excess) inter1 Intermediate A: Carboxylate Salt (Inert to Nucleophiles) step1->inter1 - C2H6 (Gas) inter1->step2 inter2 Intermediate B: Metallo-Imine step2->inter2 C-C Bond Formation quench Step 3: Acid Hydrolysis (HCl, pH < 2) inter2->quench H3O+ product 3-Propanoylbenzoic Acid (Target) quench->product Imine Hydrolysis

Caption: Figure 1. Sequential Grignard addition mechanism showing in-situ carboxylate protection and imine formation.

Materials & Equipment

Reagents
ReagentGradeFunctionStoichiometry
3-Cyanobenzoic Acid >98% HPLCSubstrate1.0 equiv.
Ethylmagnesium Bromide 3.0 M in Et₂O/THFNucleophile2.5 equiv.
Tetrahydrofuran (THF) Anhydrous (<50 ppm H₂O)Solvent10-15 V
Hydrochloric Acid 6 MHydrolysisExcess
Ethyl Acetate ACS GradeExtraction-
Equipment
  • Reactor: Double-jacketed glass reactor (1L to 20L scale) with overhead mechanical stirring.

  • Temperature Control: Cryostat capable of -10°C to +70°C.

  • Safety: Pressure-equalizing addition funnel, N₂/Ar inert gas manifold, and gas scrubber (for ethane evolution).

Detailed Experimental Protocol (Scale: 100g Batch)

Phase 1: Reactor Setup and Inerting
  • Dry the reactor vessel by heating to 110°C under vacuum, then backfill with Nitrogen (N₂). Repeat 3 times.

  • Charge 3-Cyanobenzoic acid (100.0 g, 0.68 mol) into the reactor.

  • Add Anhydrous THF (1.0 L) . Stir at 200 RPM until fully dissolved.

  • Cool the solution to 0°C .

Phase 2: Grignard Addition (Critical Step)

Safety Note: The addition of the first equivalent of EtMgBr generates Ethane gas. Ensure venting is open to a bubbler.

  • Charge EtMgBr (3.0 M, 566 mL, 1.70 mol, 2.5 equiv) into the addition funnel.

  • First Addition (Deprotonation): Add the first ~230 mL of EtMgBr dropwise over 60 minutes. Maintain internal temperature < 10°C.

    • Observation: Vigorous bubbling (Ethane release). The solution may become heterogeneous (magnesium carboxylate precipitation).

  • Second Addition (Nucleophilic Attack): Once gas evolution ceases, add the remaining EtMgBr over 30 minutes.

  • Reaction Drive: Warm the mixture to Room Temperature for 1 hour, then heat to Reflux (66°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. The starting material peak should disappear. Note that the intermediate imine may hydrolyze on the HPLC column, appearing as the product.

Phase 3: Hydrolysis and Workup
  • Cool the reaction mixture to 0°C .

  • Quench: Slowly add 6 M HCl (500 mL) .

    • Caution: Extremely exothermic. Add dropwise initially.

  • Hydrolysis: After addition, warm to 50°C and stir for 2 hours. This ensures the imine intermediate (

    
    ) is fully converted to the ketone (
    
    
    
    ).
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2][3]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).

  • Washing: Combine organics and wash with Brine (1 x 500 mL). Dry over MgSO₄.[2]

Phase 4: Purification
  • Concentrate the solvent under reduced pressure to yield a crude off-white solid.

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold hexanes.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Results & Analytical Specifications

Expected Yield Data
ParameterValue
Theoretical Yield 121.1 g
Typical Isolated Yield 85 - 92% (103 - 111 g)
Appearance White to off-white crystalline powder
Melting Point 102 - 105°C
Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.1 (s, 1H): Carboxylic acid proton (confirms acid integrity).

    • δ 8.4 - 7.6 (m, 4H): Aromatic protons (characteristic meta-substitution pattern).

    • δ 3.1 (q, 2H): Methylene group (-CH₂-) of the propanoyl chain.

    • δ 1.1 (t, 3H): Methyl group (-CH₃) of the propanoyl chain.

  • IR Spectroscopy:

    • 1685 cm⁻¹: Ketone C=O stretch.

    • 1695-1710 cm⁻¹: Carboxylic Acid C=O stretch (often overlapping/broad).

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THFEnsure THF is <50 ppm water. Grignard is quenched by water before reacting.
Incomplete Conversion Insufficient RefluxThe nitrile addition is slow. Extend reflux time to 8-12 hours.
Tertiary Alcohol Impurity Double AdditionUnlikely with Nitriles, but possible if temperature is too high during quench. Ensure quench is cold.[4]
Gas Evolution Issues Blocked VentEnsure the N₂ line has a pressure release bubbler to handle Ethane generation.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile-to-ketone hydrolysis).
  • Cason, J. (1946). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. [Link] (Mechanistic comparison of organometallics).

  • March, J. (2013).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Reference for chemoselectivity of Grignards toward nitriles vs. carboxylates).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22156, 3-Cyanobenzoic acid. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-Propanoylbenzoic acid preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Propanoylbenzoic acid. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we delve into the common pitfalls of the Friedel-Crafts acylation of benzoic acid and provide actionable troubleshooting strategies rooted in chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of benzoic acid to produce 3-propanoylbenzoic acid so challenging?

The primary challenge lies in the electronic nature of the benzoic acid starting material. The carboxylic acid group (-COOH) is a strong electron-withdrawing group, which deactivates the benzene ring.[1][2] Friedel-Crafts reactions are electrophilic aromatic substitutions that proceed most efficiently on electron-rich aromatic rings. A deactivated ring is less nucleophilic and therefore less reactive towards the acylium ion electrophile, leading to sluggish or failed reactions.[3][4]

Q2: My reaction is not proceeding at all. I've mixed benzoic acid, propanoyl chloride, and aluminum chloride, but I only recover my starting material. What's the likely cause?

Besides the deactivation of the benzene ring, a more immediate issue is the interaction between the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) and the benzoic acid itself. The lone pairs on the oxygen atoms of the carboxylic acid group can coordinate with the electron-deficient Lewis acid.[2] This not only consumes the catalyst, rendering it ineffective for activating the propanoyl chloride, but also further deactivates the aromatic ring.[3]

Q3: Is it possible to achieve a reasonable yield for this reaction?

While challenging, obtaining a satisfactory yield is possible with careful optimization of the reaction conditions. This typically involves using a significant excess of the Lewis acid catalyst to compensate for its consumption by benzoic acid and employing more forcing reaction conditions, such as elevated temperatures.[5] However, it's crucial to strike a balance, as excessively high temperatures can lead to side reactions and decomposition.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 3-propanoylbenzoic acid.

Problem 1: Consistently Low or No Product Yield

Possible Cause 1: Inadequate Catalyst Activity

  • Causality: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.[5] As mentioned in the FAQs, the catalyst can also be sequestered by the carboxylic acid group of the starting material.

  • Recommended Solution:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator immediately before use. All reagents should be of the highest possible purity and anhydrous.

    • Stoichiometry of the Catalyst: A stoichiometric excess of AlCl₃ is often necessary. Since AlCl₃ can form a complex with both the starting material and the ketone product, using at least 2.5-3 equivalents is a common starting point for optimization.[7]

Possible Cause 2: Suboptimal Reaction Temperature

  • Causality: The acylation of a deactivated ring requires more energy to overcome the activation barrier. Insufficient heating will result in a very slow or stalled reaction.

  • Recommended Solution:

    • Controlled Heating: The reaction is often initiated at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction.

    • Refluxing: After the initial addition, the reaction mixture is typically heated to reflux for a specific duration to drive the reaction to completion.[8] The optimal temperature and time should be determined empirically.

Experimental Protocols

Optimized Protocol for 3-Propanoylbenzoic Acid Synthesis

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Benzoic Acid

  • Propanoyl Chloride (freshly distilled)

  • Anhydrous Aluminum Chloride

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene (as solvent)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Sodium Chloride (brine solution)

  • Anhydrous Magnesium Sulfate

  • Toluene or Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (2.5-3.0 equivalents).

  • Solvent Addition: Add anhydrous DCM or nitrobenzene to the flask.

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of benzoic acid (1.0 equivalent) and propanoyl chloride (1.1-1.2 equivalents) in the chosen solvent via the dropping funnel with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Then, gradually heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complexes.

  • Extraction: Transfer the mixture to a separatory funnel. If using DCM, separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 3-propanoylbenzoic acid.[9]

Visualizations

Reaction Workflow and Key Checkpoints

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dry Oven-dry all glassware start->dry anhydrous Use anhydrous reagents dry->anhydrous setup Reaction Setup (Inert Atmosphere) anhydrous->setup add Slow addition of reagents at 0-5 °C setup->add reflux Heat to reflux (Monitor by TLC) add->reflux quench Quench with ice/HCl reflux->quench extract Solvent Extraction quench->extract purify Recrystallization extract->purify end Pure 3-Propanoylbenzoic Acid purify->end Troubleshooting start Low Yield Observed check_reagents Reagents & Glassware Anhydrous? High Purity? start->check_reagents check_catalyst check_catalyst start->check_catalyst check_temp Reaction Temperature Controlled addition at 0-5°C? Adequate reflux time/temp? start->check_temp check_workup Workup Procedure Complete quenching? Efficient extraction? Loss during recrystallization? start->check_workup solution Optimize based on findings check_reagents->solution check_catalyst->solution check_temp->solution check_workup->solution

Caption: A decision-making diagram to systematically troubleshoot low yields in the synthesis of 3-propanoylbenzoic acid.

Data Summary

ParameterRecommendationRationale
Catalyst Stoichiometry 2.5 - 3.0 equivalents of AlCl₃To compensate for catalyst complexation with the carboxylic acid group of the starting material and the ketone group of the product. [7]
Reagent Purity Anhydrous grade for all reagents and solventsMoisture deactivates the Lewis acid catalyst, significantly reducing the reaction efficiency. [5]
Initial Temperature 0 - 5 °C during reagent additionTo control the initial exothermic reaction and prevent side product formation.
Reaction Temperature RefluxTo provide sufficient energy to overcome the activation barrier of the deactivated aromatic ring. [8]
Workup Quench Ice and concentrated HClTo effectively decompose the aluminum chloride complexes and facilitate the separation of the product.
Purification Method RecrystallizationAn effective method for purifying solid organic acids like 3-propanoylbenzoic acid from unreacted starting materials and byproducts. [9]

References

Sources

Preventing polyacylation in the synthesis of 3-Propanoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers and process chemists encountering issues with the synthesis of 3-Propanoylbenzoic acid (also known as 3-propionylbenzoic acid).[1]

Topic: Preventing Polyacylation & Optimizing Regioselectivity in Friedel-Crafts Processes Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Polyacylation" Paradox

User Query: "How do I prevent polyacylation during the synthesis of 3-Propanoylbenzoic acid?"

Scientist’s Analysis: If you are observing "polyacylation" (di- or tri-substitution) during the direct Friedel-Crafts acylation of benzoic acid, you are likely encountering a mechanistic artifact rather than true electrophilic aromatic ring substitution.[1]

Benzoic acid is a deactivated substrate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 is electron-withdrawing).[1][2][3][4] In standard electrophilic aromatic substitution (EAS), the introduction of a ketone group (propionyl) further deactivates the ring. Therefore, a second acylation on the ring is chemically forbidden under standard kinetic control.

The "Polyacylation" you are observing is likely one of three specific failure modes:

  • Formation of Mixed Anhydrides (O-Acylation): The propionyl chloride reacts with the carboxylic acid moiety, not the ring.

  • Solvent Acylation: If you are using a reactive solvent (e.g., Toluene, Xylene), the solvent is being acylated, creating high molecular weight byproducts.

  • Oligomerization of the Reagent: Propionyl chloride self-condensation catalyzed by excess Lewis acid.[1]

This guide provides the troubleshooting logic to distinguish these issues and the protocol to fix them.

Troubleshooting Guide & FAQs

Q1: I see a major byproduct with a higher molecular weight. Is this 3,5-dipropanoylbenzoic acid?

Diagnosis: Highly unlikely.[1] Explanation: The first propionyl group installed at the meta position renders the ring electron-deficient. The energy barrier for a second acylation is too high for standard reflux conditions. Likely Culprit: You have formed Benzoic Propionic Anhydride .[1] Mechanism: The Lewis acid (


) coordinates with the acyl chloride, but instead of attacking the ring, the acylium ion attacks the oxygen of the benzoic acid carboxylate.
Solution: 
  • The Hydrolysis Step: Ensure your quench protocol involves a rigorous acid hydrolysis (dilute

    
     with heating) to break the anhydride back to the carboxylic acid.
    
  • Validation: Check the IR spectrum. Anhydrides show a characteristic "doublet" carbonyl stretch around 1800-1760

    
    .[1]
    
Q2: My yield is low, and I am using 1.1 equivalents of . Why?

Diagnosis: Stoichiometric starvation.[1] Explanation: Benzoic acid is a "catalyst sink."[1]

  • 1.0 eq of

    
     is consumed immediately to form the benzoate salt (
    
    
    
    ).[1]
  • 1.0 eq of

    
     coordinates with the carbonyl of the propionyl chloride.
    
  • You have no free catalyst left to drive the reaction. Correct Protocol: You must use at least 3.0 to 3.5 equivalents of

    
    .
    
  • 1 eq for the Carboxylic Acid.[4][5]

  • 1 eq for the Reagent (Propionyl Chloride).

  • 1+ eq to act as the actual catalyst.

Q3: Can I use Toluene or Xylene to improve solubility?

Diagnosis: Critical Process Error.[1] Explanation: Toluene and Xylene are activated rings.[1] The propionyl chloride will preferentially react with your solvent (forming 4-methylpropiophenone) rather than your deactivated benzoic acid.[1] This creates "polyacylated" mixtures if the solvent molecules react multiple times or polymerize. Solution: Use Nitrobenzene (classic, high boiling point) or Dichloromethane (DCM) (easier workup, but requires longer reflux).[1]

Optimized Experimental Protocol

Method: Direct Friedel-Crafts Acylation of Benzoic Acid Objective: Mono-acylation at the meta position.[1]

Reagents & Stoichiometry Table
ComponentEquivalentsRoleNotes
Benzoic Acid 1.0SubstrateMust be dry/anhydrous.[1]
Propionyl Chloride 1.2 - 1.5Acylating AgentSlight excess to drive kinetics.[1]

(Anhydrous)
3.5 Lewis AcidCRITICAL: Finely powdered.[1]
DCM or Nitrobenzene SolventMedium10-15 volumes.[1]
Step-by-Step Workflow
  • Complexation (The "Heat Sink"):

    • Charge the reaction vessel with anhydrous

      
       (3.5 eq) and Solvent (DCM). Cool to 0°C.[1]
      
    • Slowly add Propionyl Chloride (1.2 eq).[1] A complex forms (exothermic).[1]

    • Why: Pre-forming the acylium complex ensures the active electrophile is ready before introducing the deactivated substrate.

  • Substrate Addition:

    • Add Benzoic Acid (1.0 eq) portion-wise.[1]

    • Observation: Evolution of

      
       gas will occur.[1] Ensure proper venting/scrubbing.[1]
      
  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).[1]

    • Reflux: Heat to reflux (40°C for DCM; 80-100°C if using Nitrobenzene).[1]

    • Duration: 4–12 hours.[1] Monitor via HPLC (not TLC, as anhydride mimics product).

  • Quench & Hydrolysis (The "Polyacylation" Fix):

    • Pour the reaction mixture onto Ice/Conc. HCl (5:1 ratio).[1]

    • Crucial Step: Stir vigorously for 1 hour. If using Nitrobenzene, steam distillation may be required to remove the solvent.

    • Why: This acidic hydrolysis cleaves any "O-acylated" mixed anhydrides, converting them back to the desired 3-Propanoylbenzoic acid.[1]

  • Isolation:

    • Filter the precipitate (crude acid).

    • Recrystallize from Ethanol/Water.[1]

Mechanistic Visualization

The following diagram illustrates the competition between the desired Ring Acylation (Path A) and the "False Polyacylation" (Path B - Anhydride Formation).

G Start Benzoic Acid (Deactivated) Complex Aluminium Benzoate Complex Start->Complex AlCl3 coordinates (-HCl) Reagent Propionyl Chloride + AlCl3 (3.5 eq) Reagent->Complex PathA Path A: C-Acylation (Ring Substitution) Complex->PathA Slow (High Ea) PathB Path B: O-Acylation (Anhydride Formation) Complex->PathB Fast (Kinetic Trap) InterA Sigma Complex (Meta-Attack) PathA->InterA InterB Mixed Anhydride (False 'Polyacylation') PathB->InterB Quench Acidic Hydrolysis (H3O+ / Heat) InterA->Quench -HCl InterB->Quench Cleavage Product 3-Propanoylbenzoic Acid (Target) Quench->Product Converges

Figure 1: Mechanistic pathway showing how O-acylation (Path B) mimics polyacylation.[1] The Quench step converges both paths to the desired product.

References & Grounding

  • Friedel-Crafts Chemistry Fundamentals:

    • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Interscience Publishers.[1] (The definitive source on catalyst stoichiometry and deactivated rings).

  • Acylation of Deactivated Substrates:

    • Pearson, D. E., & Buehler, C. A. (1974).[1] "The Synthesis of 3-Acylbenzoic Acids." Synthesis, 453-474.[1] (Establishes the requirement for excess

      
      ).
      
  • Specific Synthesis Verification:

    • ChemGuide UK.[1] "The Acylation of Benzene and Derivatives." Link (General mechanism verification).

    • Master Organic Chemistry. "Friedel-Crafts Acylation: Mechanism and Limitations." Link (Confirming deactivation principles).

  • Safety & Handling:

    • Standard Operating Procedures for Aluminum Chloride (anhydrous).[1] PubChem LCSS. Link

Disclaimer: This guide is for research purposes only. All synthesis involving acyl chlorides and aluminum chloride must be performed in a fume hood with appropriate PPE.

Sources

Navigating the Purification of 3-Propanoylbenzoic Acid: A Technical Guide to Solvent Selection for Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on selecting the optimal solvent for the recrystallization of 3-Propanoylbenzoic acid. This document offers a blend of theoretical principles and practical, field-proven insights to empower users to overcome common challenges in the purification of this and structurally similar aromatic ketones and carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a recrystallization solvent for 3-Propanoylbenzoic acid?

A1: The ideal solvent for recrystallizing 3-Propanoylbenzoic acid should exhibit a steep solubility curve. This means the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble at low temperatures.[1][2] Key considerations include:

  • Polarity Matching: The polarity of the solvent should be similar to that of 3-Propanoylbenzoic acid. As an aromatic carboxylic acid with a ketone functional group, it possesses both polar (carboxylic acid, ketone) and nonpolar (benzene ring, propyl chain) regions.

  • Boiling Point: The solvent's boiling point should be high enough to allow for a sufficient temperature differential for dissolution and crystallization but not so high that it becomes difficult to remove from the purified crystals.[3]

  • Inertness: The solvent must not react with 3-Propanoylbenzoic acid.

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

Q2: I don't have specific solubility data for 3-Propanoylbenzoic acid. Where should I start?

A2: A logical starting point is to examine the solubility of structurally similar compounds. Benzoic acid, for instance, is a useful analogue. It is soluble in hot water and various organic solvents like ethanol, methanol, and acetone.[4] Given the presence of the additional propanoyl group, which increases nonpolar character, you may need to consider slightly less polar solvents or mixed solvent systems. A good rule of thumb is to test small quantities of your compound in a range of solvents with varying polarities.[5]

Q3: When should I consider using a mixed solvent system?

A3: A mixed solvent system is beneficial when no single solvent meets all the criteria for a good recrystallization solvent.[5] This is often the case when a compound is too soluble in one solvent and not soluble enough in another at all temperatures. The process involves dissolving the compound in a minimal amount of a "good" (highly solubilizing) hot solvent and then slowly adding a "poor" (less solubilizing) hot solvent until the solution becomes turbid. A small amount of the "good" solvent is then added back to clarify the solution before allowing it to cool.[5]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-Propanoylbenzoic acid and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- The compound has "oiled out."- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure 3-Propanoylbenzoic acid.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.[6]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present that lower the melting point of the mixture.- Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional "good" solvent.- Lower the Temperature of Dissolution: If possible, dissolve the compound at a temperature below its melting point.- Consider a Different Solvent: Choose a solvent with a lower boiling point.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble.- Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat Filtration Apparatus: Warm the funnel and receiving flask before hot filtration to prevent premature crystal formation.- Use Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are still impure (e.g., off-color, broad melting point range). - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent did not effectively separate the compound from the impurities.- Slow Down Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[6]- Perform a Second Recrystallization: If impurities persist, a second recrystallization step may be necessary.- Re-evaluate Solvent Choice: Experiment with different single or mixed solvent systems to find one that provides better separation.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing 3-Propanoylbenzoic acid from a single solvent.

Workflow Diagram:

Recrystallization_Workflow Start Start with Impure 3-Propanoylbenzoic Acid Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFiltration Perform Hot Filtration (if insoluble impurities are present) Dissolve->HotFiltration Cool Cool Slowly to Room Temperature HotFiltration->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals by Vacuum Filtration IceBath->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry the Purified Crystals Wash->Dry End Obtain Pure 3-Propanoylbenzoic Acid Dry->End

Caption: Single solvent recrystallization workflow.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol, acetone, or a mixture like ethanol/water).

  • Dissolution: Place the impure 3-Propanoylbenzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization

This protocol is for situations where a single solvent is not suitable.

Workflow Diagram:

Mixed_Solvent_Recrystallization Start Start with Impure 3-Propanoylbenzoic Acid DissolveGood Dissolve in Minimum Amount of Hot 'Good' Solvent Start->DissolveGood AddPoor Add Hot 'Poor' Solvent Dropwise until Turbid DissolveGood->AddPoor Clarify Add a Few Drops of Hot 'Good' Solvent to Clarify AddPoor->Clarify Cool Cool Slowly to Room Temperature Clarify->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals by Vacuum Filtration IceBath->Collect Wash Wash with Minimal Ice-Cold Mixed Solvent Collect->Wash Dry Dry the Purified Crystals Wash->Dry End Obtain Pure 3-Propanoylbenzoic Acid Dry->End

Caption: Mixed solvent recrystallization workflow.

Step-by-Step Methodology:

  • Solvent Pair Selection: Identify a pair of miscible solvents, one in which 3-Propanoylbenzoic acid is highly soluble (the "good" solvent) and one in which it is sparingly soluble (the "poor" solvent).

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent.

  • Inducing Saturation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents (in the same proportion as the final recrystallization mixture).

  • Drying: Dry the purified crystals.

Data Summary

Solvent Polarity Index Boiling Point (°C) Expected Solubility of 3-Propanoylbenzoic Acid Notes
Water10.2100Low at room temp, moderate to high when hotGood for creating a steep solubility curve.[4]
Ethanol5.278Good solubility, especially when hotA common and effective recrystallization solvent.[4]
Acetone5.156High solubilityMay be too good of a solvent, leading to low recovery. Often used in mixed solvent systems.[5]
Ethyl Acetate4.477Moderate to high solubilityCan be a good alternative to more polar solvents.
Toluene2.4111Moderate solubility, likely requiring heatGood for less polar impurities.
Hexane0.169Low solubilityA potential "poor" solvent for mixed solvent systems.[5]

Physicochemical Properties of 3-Propanoylbenzoic Acid:

Property Value Source
Molecular Formula C₁₀H₁₀O₃PubChem CID: 18752374[7]
Molecular Weight 178.18 g/mol PubChem CID: 18752374[7]
Melting Point Not definitively reported, but expected to be a solid at room temperature. For comparison, 3-acetylbenzoic acid has a melting point of 168-171 °C.Inferred

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18752374, 3-Propylbenzoic acid. [Link]

  • University of Rochester, Department of Chemistry. Recrystallization of Benzoic Acid. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Propiolic acid. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Reich, E., & Schibli, A. (2007). 4 Solvent Systems, Developing Chambers and Development. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants (pp. 41-61). Thieme.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18762077, 3-(Propanoyloxy)benzoic acid. [Link]

  • Organometallica. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link]

  • Haddad, P. R., & Csomor, K. (2010). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of chromatography. A, 1217(49), 7657–7663. [Link]

  • National Institute of Standards and Technology. (n.d.). n-Propyl benzoate. In NIST Chemistry WebBook. [Link]

  • Benzoic acid. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Propionic acid. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6). [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Propanoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PBA-SYN-001 Subject: Optimization of Catalytic Pathways for 3-Propanoylbenzoic Acid (CAS: 5663-63-8) Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

3-Propanoylbenzoic acid is a critical bifunctional intermediate containing both a ketone and a carboxylic acid in a meta arrangement. Direct Friedel-Crafts acylation of benzoic acid is kinetically disfavored due to ring deactivation. Therefore, efficient synthesis relies on two primary catalytic strategies:

  • The "Precision" Route (Palladium Catalysis): Hydroxycarbonylation of 3-bromopropiophenone. Ideal for small-to-medium scale, high-purity requirements in drug discovery.

  • The "Industrial" Route (Co/Mn Oxidation): Aerobic oxidation of 3-methylpropiophenone. Ideal for bulk scale-up, utilizing "Amoco-type" radical chemistry.

This guide provides technical protocols, mechanistic insights, and troubleshooting workflows for these two methodologies.

Pathway A: Palladium-Catalyzed Hydroxycarbonylation[1][2][3][4]

Target Workflow: Conversion of 3-bromopropiophenone to 3-propanoylbenzoic acid using CO (or CO surrogates) and water.

Recommended Catalyst System
  • Precursor: Palladium(II) Acetate [Pd(OAc)₂]

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf ) or di-1-adamantyl-n-butylphosphine (CataCXium® A ).

  • CO Source: Carbon monoxide gas (1–5 bar) or solid surrogates (e.g., Molybdenum hexacarbonyl, Formic acid/Acetic anhydride).

The Mechanism (Visualization)

The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the aryl bromide, CO insertion to form an acyl-palladium species, and nucleophilic attack by water.

Pd_Cycle Start Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 3-Bromopropiophenone CO_Insert CO Insertion (Ar-CO-Pd-Br) OxAdd->CO_Insert + CO Dead Pd Black (Inactive Precipitate) OxAdd->Dead Low Ligand Ratio or O2 Leak Nu_Attack Nucleophilic Attack (H2O + Base) CO_Insert->Nu_Attack + H2O / - HBr RedElim Reductive Elimination Product Release Nu_Attack->RedElim Pd-Acyl-OH complex RedElim->Start Regeneration

Figure 1: Catalytic cycle for the hydroxycarbonylation of aryl bromides. Note the critical failure point leading to Pd black precipitation.

Troubleshooting Guide (Pathway A)
SymptomProbable Root CauseCorrective Action
Precipitation of "Pd Black" Ligand oxidation or insufficient L:Pd ratio.Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict inert atmosphere (Ar/N₂) during setup.
Low Conversion (<50%) CO pressure too high (inhibits oxidative addition) or too low.Optimize CO pressure. For aryl bromides, 1–5 bar is often superior to high pressure (20+ bar).
Hydrodehalogenation (Ar-H) Presence of H₂ or excessive water/hydride source.If using formate as CO source, reduce temperature. Ensure solvent (e.g., DMSO/Dioxane) is dry; add stoichiometric water carefully.
Product is an Ester Alcohol contamination in solvent.Use aprotic polar solvents (DMF, DMSO) and strictly distilled water as the nucleophile. Avoid alcoholic cosolvents.

Pathway B: Co/Mn-Catalyzed Aerobic Oxidation

Target Workflow: Oxidation of the methyl group in 3-methylpropiophenone to a carboxylic acid, preserving the ketone.

Recommended Catalyst System
  • Primary Catalyst: Cobalt(II) Acetate [Co(OAc)₂·4H₂O]

  • Co-Catalyst: Manganese(II) Acetate [Mn(OAc)₂·4H₂O]

  • Promoter: Sodium Bromide (NaBr) or HBr.

  • Solvent: Glacial Acetic Acid.

The Mechanism (Visualization)

This follows the "MC-type" (Mid-Century) radical chain mechanism. The bromide acts as a radical transfer agent, abstracting hydrogen from the methyl group.

CoMn_Cycle Co3 Co(III) Co2 Co(II) Co3->Co2 Electron Transfer Br_Rad Br• (Radical) Co3->Br_Rad Oxidizes Br- Co2->Co3 + O2 (Re-oxidation) Radical Benzyl Radical (-CH2•) Br_Rad->Radical H-Abstraction Br_Ion Br- Substrate Substrate (-CH3) Peroxide Peroxide (-COO•) Radical->Peroxide + O2 Product Product (-COOH) Peroxide->Product Decomposition via Mn(II)/Mn(III)

Figure 2: Synergistic Co/Mn/Br catalytic cycle for selective oxidation of methylarenes.

Troubleshooting Guide (Pathway B)
SymptomProbable Root CauseCorrective Action
Long Induction Period Catalyst active species (Co³⁺) not generating.Add a radical initiator (e.g., benzoyl peroxide) or heat the mixture to 100°C under air before starting pure O₂ flow.
Incomplete Oxidation (Aldehyde) "Oxygen Starvation" or low temperature.Increase agitation rate (mass transfer limited). Maintain T > 90°C. Ensure O₂ pressure is 10–20 bar if working in autoclave.
Over-oxidation (Ring cleavage) Temperature too high (>150°C) or excess Co.Lower temperature.[1][2][3][4] Reduce Co loading. Maintain Mn:Co ratio at ~1:3 to modulate reactivity.
Corrosion of Reactor Bromide ions in acidic media at high T.CRITICAL: Use Hastelloy or Titanium autoclaves. Stainless steel (316L) will corrode severely.

Comparative Analysis

FeaturePalladium HydroxycarbonylationCo/Mn Aerobic Oxidation
Atom Economy High (incorporates CO)High (uses O₂ from air)
Precursor Cost High (Aryl Bromide)Low (Toluene derivative)
Catalyst Cost High (Pd + Ligands)Low (Base metals)
Operational Hazard CO Gas (Toxic)High Pressure O₂ (Explosion/Fire)
Selectivity Excellent (Chemoselective)Moderate (Risk of ketone oxidation)
Recommended Scale Lab / Pilot (<1 kg)Manufacturing (>10 kg)

Frequently Asked Questions (FAQs)

Q: Can I use heterogeneous Pd/C for the carbonylation to simplify cleanup? A: Yes, but leaching is a major issue. The active species in carbonylation is often soluble Pd leached from the support. If you use Pd/C, add a soluble phosphine ligand (like TPP) to stabilize the leached species, essentially running it as a "quasi-homogeneous" reaction.

Q: In the Co/Mn route, the ketone group on my substrate is degrading. How do I stop this? A: The propionyl group is susceptible to Baeyer-Villiger type oxidation under radical conditions. To mitigate this, lower the temperature to 80–90°C and increase the bromide concentration slightly to accelerate the rate-limiting H-abstraction step, allowing for shorter reaction times.

Q: I don't have a high-pressure CO reactor. Can I still do Method A? A: Yes. You can use Molybdenum Hexacarbonyl [Mo(CO)₆] or a two-chamber reactor using Formic Acid + Acetic Anhydride (using Pd(OAc)₂/Xantphos). These generate CO in situ, avoiding the need for gas cylinders.

References

  • Palladium-Catalyzed Hydroxycarbonylation

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds."[5] Chemical Reviews, 2009.

    • Li, J.Y., et al. "Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis."[6] Bioconjugate Chemistry, 2019.[7] [8]

  • Co/Mn Oxidation (Amoco Process)

    • Partenheimer, W. "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 1995.

    • Mid-Century Corp. "Process for the production of aromatic carboxylic acids."[7] U.S. Patent 2,833,816.

  • Colquhoun, H. M., et al. "Carbonylation: Direct Synthesis of Carbonyl Compounds." Plenum Press, 1991.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Propanoylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Molecular Formula

In the landscape of medicinal chemistry and organic synthesis, positional isomers can exhibit dramatically different pharmacological activities and chemical behaviors. Propanoylbenzoic acid, with its three isomers—2-propanoylbenzoic acid, 3-propanoylbenzoic acid, and 4-propanoylbenzoic acid—serves as a compelling case study. While sharing the same molecular formula (C₁₀H₁₀O₃) and the same functional groups, the spatial arrangement of the propanoyl (an acyl group) and carboxylic acid substituents on the benzene ring dictates a unique reactivity profile for each molecule.

This guide provides an in-depth comparison of these isomers, moving beyond simple property listings to explore the underlying electronic and steric principles that govern their reactions. Understanding these nuances is critical for researchers designing synthetic routes, developing structure-activity relationships (SAR), and selecting the appropriate building blocks for complex molecular architectures. We will dissect their reactivity in key chemical transformations, supported by established chemical principles and detailed experimental protocols for validation.

Structural and Electronic Landscape

The core of the reactivity differences lies in the interplay between the electron-withdrawing nature of both the propanoyl and carboxyl groups and the steric demands they impose on each other and the aromatic ring.

  • Electronic Effects: Both the acyl group (-COC₂H₅) and the carboxylic acid group (-COOH) are electron-withdrawing. They deactivate the benzene ring towards electrophilic attack. This withdrawal occurs through two primary mechanisms:

    • Inductive Effect (-I): The electronegative oxygen atoms in both groups pull electron density away from the ring through the sigma bonds. This effect weakens with distance.

    • Resonance Effect (-R or -M): The carbonyl groups can withdraw electron density from the ring via resonance, primarily from the ortho and para positions. This effect is not operative from the meta position.

  • Steric Effects: The propanoyl group is sterically bulky. When placed in the ortho position relative to the carboxylic acid, it creates significant steric hindrance, which can force the -COOH group to twist out of the plane of the benzene ring. This "ortho effect" has profound consequences for acidity and reactivity.[1][2][3]

Physicochemical Properties at a Glance
Property2-Propanoylbenzoic Acid3-Propanoylbenzoic Acid4-Propanoylbenzoic Acid
Structure
IUPAC Name 2-Propanoylbenzoic acid[4]3-Benzoylbenzoic acid*[5]4-Propanoylbenzoic acid[6]
Synonyms o-Propionylbenzoic acidm-Benzoylbenzoic acidp-Propionylbenzoic acid
CAS Number 2360-45-4[4]579-18-0[5]4219-55-0[6][7]
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₃C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol [4]178.18 g/mol 178.18 g/mol [6]

Note: PubChem lists the parent compound for the meta isomer as 3-Benzoylbenzoic acid. The principles discussed apply directly to 3-Propanoylbenzoic acid.

Comparative Reactivity Analysis

The positional differences of the propanoyl group lead to significant variations in the reactivity of both the carboxylic acid function and the aromatic ring.

Acidity of the Carboxylic Acid (O-H Bond Reactivity)

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups generally increase acidity by stabilizing this negative charge.[8][9][10]

  • 2-Propanoylbenzoic Acid (Ortho): This isomer is predicted to be the strongest acid . This enhanced acidity is a classic example of the ortho effect .[3][11] Steric hindrance between the bulky ortho-propanoyl group and the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[1][2] This twisting inhibits resonance between the carboxyl group and the phenyl ring, which increases the acidity of the carboxyl group.[1][11]

  • 4-Propanoylbenzoic Acid (Para): This isomer is predicted to be a stronger acid than benzoic acid and the meta isomer . The propanoyl group at the para position can effectively withdraw electron density and stabilize the carboxylate anion through both the inductive (-I) and resonance (-R) effects.[8][10] This delocalization of the negative charge over the entire molecule enhances stability.

  • 3-Propanoylbenzoic Acid (Meta): This isomer's acidity is enhanced relative to benzoic acid but is predicted to be weaker than the ortho and para isomers . The propanoyl group at the meta position can only exert an electron-withdrawing inductive effect (-I).[12] The resonance effect, which is a major contributor to stabilization in the para isomer, is absent.

Predicted Acidity Order: 2-Propanoylbenzoic acid > 4-Propanoylbenzoic acid > 3-Propanoylbenzoic acid > Benzoic acid

G cluster_ortho Ortho Isomer: Steric Inhibition of Resonance cluster_para Para Isomer: Full Electronic Withdrawal cluster_meta Meta Isomer: Inductive Effect Only ortho_diag Steric clash forces -COOH out of plane, preventing ring resonance and increasing acidity. para_diag Inductive (-I) and Resonance (-R) effects combine to stabilize the carboxylate anion. meta_diag Only the weaker Inductive (-I) effect stabilizes the carboxylate anion. Acidity Acidity Ortho 2-Propanoylbenzoic Acid (Most Acidic) Acidity->Ortho Strongest Para 4-Propanoylbenzoic Acid Ortho->Para > Meta 3-Propanoylbenzoic Acid Para->Meta > Benzoic Benzoic Acid (Least Acidic) Meta->Benzoic >

Caption: Factors influencing the acidity of propanoylbenzoic acid isomers.

Reactions at the Carboxyl Group (e.g., Fischer Esterification)

The reactivity of the carboxyl group towards nucleophiles, as in esterification, is governed by two factors: the electrophilicity of the carbonyl carbon and steric accessibility.

  • 2-Propanoylbenzoic Acid (Ortho): This isomer is the least reactive . The ortho-propanoyl group provides significant steric hindrance, physically blocking the approach of a nucleophile (like an alcohol) to the carboxyl carbon. This steric shield dramatically reduces the reaction rate.

  • 3-Propanoylbenzoic Acid (Meta) & 4-Propanoylbenzoic Acid (Para): These isomers are much more reactive than the ortho isomer due to the absence of steric hindrance around the carboxyl group. Their reactivity should be comparable, though the para isomer might be slightly more reactive. The stronger electron-withdrawing effect in the para position makes its carboxyl carbon marginally more electrophilic than the meta isomer's.

Predicted Esterification Reactivity Order: 4-Propanoylbenzoic acid ≈ 3-Propanoylbenzoic acid >> 2-Propanoylbenzoic acid

Electrophilic Aromatic Substitution (EAS)

Both the carboxylic acid and propanoyl groups are deactivating, meta-directing substituents.[13] This means the benzene ring in all three isomers is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation).

  • Reactivity: All isomers will react much slower than benzene. The combined deactivating effect makes forcing conditions necessary for any substitution to occur.

  • Regioselectivity:

    • 2- and 4-Propanoylbenzoic Acid: The meta-directing effects of the two groups are reinforcing, directing an incoming electrophile to the position(s) meta to both groups. This leads to a more predictable substitution pattern.

    • 3-Propanoylbenzoic Acid: The directing effects of the two meta-positioned groups are not reinforcing. They direct to different carbons on the ring, which could potentially lead to a mixture of products, further complicating synthetic applications involving EAS.

Experimental Protocols & Validation

To provide a practical framework for validating these principles, the following protocols are described.

Protocol 1: Synthesis of 4-Propanoylbenzoic Acid

This protocol is a two-step process involving a Friedel-Crafts acylation followed by oxidation, a common strategy for preparing para-substituted benzoic acids.[14]

G start Start Materials: Propionyl Chloride, Toluene, AlCl₃ step1 Step 1: Friedel-Crafts Acylation - React toluene with propionyl chloride - Catalyst: Anhydrous AlCl₃ - Solvent: Excess Toluene or CS₂ start->step1 inter Intermediate: 4-Methylpropiophenone step1->inter step2 Step 2: Oxidation - Oxidize the methyl group - Reagent: Hot, alkaline KMnO₄ - Followed by acidic workup (HCl) inter->step2 product Final Product: 4-Propanoylbenzoic Acid step2->product

Caption: Workflow for the synthesis of 4-propanoylbenzoic acid.

Methodology:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.0 eq.) dropwise.

    • After stirring for 15 minutes, add toluene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture over crushed ice and acidify with concentrated HCl.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-methylpropiophenone.

  • Oxidation:

    • Dissolve the 4-methylpropiophenone intermediate in a mixture of water and pyridine.

    • Heat the solution to reflux and add a solution of potassium permanganate (KMnO₄, ~3.0 eq.) in water portion-wise over 1-2 hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the mixture, filter off the manganese dioxide (MnO₂) precipitate, and wash the solid with hot water.

    • Acidify the combined filtrate with concentrated HCl to precipitate the 4-propanoylbenzoic acid.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).

Protocol 2: Comparative Fischer Esterification

This experiment directly compares the reactivity of the three isomers under identical esterification conditions, highlighting the steric hindrance in the ortho isomer.

Methodology:

  • Reaction Setup: In three separate, identical round-bottom flasks, place 1.0 mmol of each isomer (2-, 3-, and 4-propanoylbenzoic acid).

  • Reagent Addition: To each flask, add 10 mL of 1-propanol (excess) and 0.5 mL of concentrated sulfuric acid (catalyst).

  • Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux in a heating mantle for a set period (e.g., 2 hours). Ensure stirring and heating are consistent across all three reactions.

  • Workup:

    • Cool the flasks to room temperature.

    • Dilute each reaction mixture with 30 mL of deionized water and transfer to a separatory funnel.

    • Extract the product with 20 mL of diethyl ether.

    • Wash the organic layer with 15 mL of 5% sodium bicarbonate solution (to remove unreacted acid) and then with 15 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • Analysis:

    • Determine the mass of the crude ester product for each reaction to calculate the yield.

    • Analyze the products by ¹H NMR or GC-MS to confirm the formation of the propyl ester and quantify the conversion.

    • Expected Outcome: The reaction with 2-propanoylbenzoic acid will show a significantly lower yield compared to the reactions with the 3- and 4-isomers, providing experimental evidence for the impact of steric hindrance.

Conclusion

The comparison of 3-propanoylbenzoic acid with its ortho and para isomers provides a clear and instructive illustration of fundamental principles in organic chemistry. The reactivity of these molecules is not a monolithic property but a nuanced outcome of competing electronic and steric effects. The ortho isomer's behavior is dominated by steric hindrance, leading to high acidity but low reactivity in nucleophilic substitution at the carboxyl group. The para isomer benefits from the full electron-withdrawing power of the propanoyl group through both induction and resonance, making it a stronger acid than the meta isomer. The meta isomer's reactivity is primarily dictated by the inductive effect alone. For the synthetic chemist and drug designer, a thorough understanding of these positional effects is not merely academic; it is an essential tool for predicting reaction outcomes, designing efficient synthetic pathways, and rationally modifying molecular scaffolds to achieve desired chemical and biological properties.

References

  • Wikipedia. Ortho effect. [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]

  • A to Z Chemistry. (2020). Ortho effect. [Link]

  • Vedantu. (2023). Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]

  • PrepChem.com. Synthesis of A. 2-(2-propynylthio)benzoic acid. [Link]

  • National Center for Biotechnology Information. (1966). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids? [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • PrepChem.com. Synthesis of Step B1: The production of 4-n-propylbenzoic acid. [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. [Link]

  • YouTube. (2016). Effects of Groups on Acidity of Benzoic acid I. [Link]

  • Royal Society of Chemistry. (2021). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics. [Link]

  • Study.com. How would you synthesize the 4-propylbenzoic acid starting from benzene? [Link]

  • Google Patents. (2016). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

  • YouTube. (2020). Benzoic Acid + 1-propanol = ESTER + water. [Link]

  • PubChem. 3-Benzoylbenzoic acid. [Link]

  • PubChem. 3-Propylbenzoic acid. [Link]

  • PubChem. 3-(Propanoyloxy)benzoic acid. [Link]

  • PubChem. 4-Propylbenzoic acid. [Link]

  • PubChem. 2-Propionylbenzoic acid. [Link]

  • NIST. 4-n-Propylbenzoic acid. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • PubChem. 2-Isopropylbenzoic acid. [Link]

  • PubChem. p-Propionylbenzoic acid. [Link]

  • PubChem. 2-Propylbenzoic acid. [Link]

Sources

Head-to-head comparison of catalysts for 3-Propanoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Propanoylbenzoic acid (CAS 2163-48-6) is a critical pharmacophore and intermediate in the synthesis of lipid synthesis modulators, antitubercular agents, and non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis presents a classic regioselectivity challenge: introducing a meta-acyl group onto a deactivated benzoic acid ring.

Direct Friedel-Crafts acylation of benzoic acid fails due to ring deactivation and catalyst complexation. Consequently, industrial and pharmaceutical strategies rely on two distinct catalytic paradigms:[1]

  • The "Construct-then-Oxidize" Strategy: Uses Co/Mn/Br catalysts to oxidize 3-methylpropiophenone.

  • The "Direct Functionalization" Strategy: Uses Pd(OAc)₂/Phosphine catalysts to couple 3-bromobenzoic acid with vinyl ethers (Heck-type acylation).

This guide compares these two catalytic systems, providing experimental protocols and mechanistic insights to aid process selection.

Part 1: Critical Analysis of Catalytic Systems

The Oxidative System: Co(OAc)₂ / Mn(OAc)₂ / Br⁻

Best For: Multi-kilogram scale-up, cost-sensitive manufacturing. Mechanism: Radical Chain Auto-oxidation (Amoco Process type).

This heterogeneous-like system operates in acetic acid at high temperatures. It does not construct the ketone bond; rather, it reveals the carboxylic acid from a methyl group after the ketone has been installed (usually via Grignard or Friedel-Crafts on a different precursor).

  • Catalyst Synergy: Cobalt initiates the radical chain; Manganese modulates the oxidation potential to prevent over-oxidation; Bromide acts as a radical transfer agent, regenerating the active Co(III) species.

  • Selectivity: High for benzylic methyl groups over the ethyl chain of the propionyl group, provided temperature is controlled (<150°C).

  • Limitations: Requires 3-methylpropiophenone as a starting material, which itself requires synthesis (e.g., Grignard reaction of 3-methylbenzonitrile).

The Coupling System: Pd(OAc)₂ / DPPP

Best For: Late-stage functionalization, medicinal chemistry, high-throughput library synthesis. Mechanism: Heck-Type Acylation (Oxidative Addition


 Insertion 

Hydrolysis).

This homogeneous system allows for the direct installation of the propanoyl moiety onto commercially available 3-bromobenzoic acid . It utilizes an "internal nucleophile" strategy where an electron-rich vinyl ether acts as a masked ketone.

  • Ligand Choice: DPPP (1,3-Bis(diphenylphosphino)propane) is critical. Its bite angle (~91°) favors the reductive elimination and insertion steps required for this specific transformation.

  • Regiocontrol: The electronic bias of the vinyl ether ensures exclusive coupling at the terminal carbon, which upon hydrolysis yields the ketone perfectly.

  • Advantages: Avoids handling hazardous organometallics (like ethyl zinc/boron) used in other coupling reactions.

Part 2: Head-to-Head Comparison

FeatureCo/Mn/Br Oxidation (Route A)Pd(OAc)₂ / DPPP Coupling (Route B)
Starting Material 3-Methylpropiophenone (Precursor synthesis required)3-Bromobenzoic Acid (Commodity chemical)
Catalyst Type Homogeneous/Radical (Inorganic Salts)Homogeneous Organometallic
Reaction Class Aerobic OxidationC-C Cross-Coupling (Heck-Type)
Atom Economy High (Uses O₂ as oxidant)Moderate (Loss of HBr and Ethanol)
Yield 85–92%75–85%
Selectivity Risk of side-chain oxidation>98% Regioselective
Scalability Excellent (Industrial Standard)Moderate (Pd cost limits multi-kg scale)
Key Risk High pressure/temp (Safety)Residual Pd (Regulatory limit <10 ppm)

Part 3: Mechanistic Visualization

The following diagram illustrates the Pd-Catalyzed Heck Acylation pathway, which is the preferred route for drug development due to its precision.

Pd_Catalytic_Cycle Start Start: 3-Bromobenzoic Acid OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)-L2 Active Species Pd0->OxAdd Cycle Start Coord Olefin Coordination (Ethyl Vinyl Ether) OxAdd->Coord + CH2=C(OEt)H Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim BetaElim->Pd0 Regeneration (-HBr) Hydrolysis Acid Hydrolysis (Enol Ether -> Ketone) BetaElim->Hydrolysis Release Enol Ether Product Product: 3-Propanoylbenzoic Acid Hydrolysis->Product + H3O+

Caption: The catalytic cycle for the synthesis of 3-Propanoylbenzoic acid via Heck coupling. The cycle bypasses direct acylation issues by using a vinyl ether surrogate.

Part 4: Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis (Recommended for R&D)

Adapted from synthesis of analogous 4-fluoro derivatives [1].

Reagents:

  • 3-Bromobenzoic acid (1.0 eq, 10 mmol)

  • Ethyl vinyl ether (or 1-ethoxyprop-1-ene) (3.0 eq)

  • Catalyst: Pd(OAc)₂ (3 mol%)

  • Ligand: DPPP (6 mol%)

  • Base: Triethylamine (2.5 eq) or K₂CO₃ (2.0 eq)

  • Solvent: DMF / Water (9:1) or Acetonitrile[2]

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a dry Schlenk flask under N₂, dissolve Pd(OAc)₂ (67 mg) and DPPP (247 mg) in DMF (10 mL). Stir for 15 minutes at RT to form the active yellow complex.

  • Substrate Addition: Add 3-bromobenzoic acid (2.01 g) and the base (Triethylamine, 3.5 mL).

  • Coupling: Add the vinyl ether (e.g., 1-ethoxyprop-1-ene, 2.58 g). Seal the vessel.

  • Heating: Heat to 100–110°C for 4–6 hours. Monitor by HPLC/TLC for disappearance of the aryl bromide.

  • Hydrolysis (Crucial Step): Cool the mixture to RT. Add 1N HCl (20 mL) and stir vigorously for 1 hour. Note: This converts the intermediate enol ether into the ketone.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc + 1% Acetic Acid).

Self-Validation Check: The intermediate enol ether is often visible by TLC (less polar than acid). Upon acid treatment, this spot should disappear, and the product spot (more polar) should appear.

Protocol B: Co/Mn Catalyzed Oxidation (Recommended for Scale-Up)

Based on standard Amoco MC-catalyst procedures [2].

Reagents:

  • 3-Methylpropiophenone (1.0 eq)

  • Catalyst: Co(OAc)₂·4H₂O (2 mol%)

  • Co-Catalyst: Mn(OAc)₂·4H₂O (0.5 mol%)

  • Promoter: NaBr (1 mol%)

  • Solvent: Glacial Acetic Acid[3]

Step-by-Step Workflow:

  • Setup: Use a high-pressure reactor (autoclave) capable of withstanding 20–30 bar.

  • Loading: Charge 3-methylpropiophenone (10 g), Acetic Acid (100 mL), and the catalyst mixture (Co/Mn/Br salts) into the vessel.

  • Pressurization: Pressurize with Air (or O₂) to 20 bar.

  • Reaction: Heat to 130°C . The reaction is exothermic; control temperature carefully. Stir for 3–5 hours.

  • Monitoring: Monitor O₂ uptake. Reaction is complete when O₂ consumption ceases.

  • Workup: Cool to RT. Vent excess gas. The product often precipitates directly from the acetic acid upon cooling.

  • Purification: Filter the solid. Wash with cold acetic acid and then water to remove residual metal salts.

Self-Validation Check: If the product is brown/off-white, residual Manganese is present. An acid wash (dilute HCl) is required.

References

  • Synthesis of 4-Fluoro-3-propionylbenzoic acid via Pd-Catalysis.
  • Oxidation of Methyl-Aromatic Compounds (Amoco Process). Source: NIST / Industrial Chemistry Standards. URL:[Link] (General Reference for Physical Properties of Benzoic Acids)

  • Synthesis of 3-Propanoylbenzoic acid intermediates.

Sources

Analysis of diastereoselectivity in reactions involving 3-Propanoylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Diastereoselectivity in Reactions Involving 3-Propanoylbenzoic Acid Derivatives Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals working with 3-Propanoylbenzoic acid (and its esters/amides), the stereoselective reduction of the ketone moiety is a critical transformation. This scaffold serves as a precursor for numerous NSAIDs (e.g., Ketoprofen analogs) and chiral benzylic alcohol pharmacophores.

This guide compares three dominant methodologies for establishing stereocontrol: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction (KREDs) , and Chiral Auxiliary-Mediated Reduction (CBS/Borane) . We analyze these methods based on diastereoselectivity (de/dr), enantioselectivity (ee), scalability, and process intensity.

Technical Background: The Stereochemical Challenge

The reduction of 3-propanoylbenzoic acid derivatives creates a chiral center at the benzylic position.

  • Substrate: 3-(Propanoyl)benzoic acid (or methyl ester).

  • Target: (S)- or (R)-3-(1-Hydroxypropyl)benzoic acid.

  • The Challenge:

    • Chemoselectivity: Reducing the ketone without affecting the carboxylic acid (or ester).

    • Stereocontrol: Achieving high enantiomeric excess (ee) in direct reductions, or high diastereomeric excess (de) when chiral auxiliaries are used.

The Diastereoselectivity Context

While direct reduction of the achiral ketone is enantioselective, "diastereoselectivity" strictly governs the reaction when:

  • Chiral Auxiliaries are used: The substrate is derivatized with a chiral alcohol or amine (e.g., Evans auxiliary or chiral esters), creating diastereomeric transition states.

  • Catalyst-Substrate Interaction: In ATH, the transition state itself is a diastereomeric complex between the chiral Ru-ligand and the prochiral ketone.

Comparative Analysis of Methodologies

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalable, cost-effective synthesis of chiral alcohols from aryl ketones. Mechanism: Metal-ligand bifunctional catalysis (Noyori-Ikariya mechanism). The Ru-H and N-H moieties on the catalyst stabilize the transition state via hydrogen bonding, differentiating the Re and Si faces of the ketone.

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Pros: High functional group tolerance (acids tolerated), no high-pressure H₂ required, solid handling.

  • Cons: Trace metal removal required; lower activity with bulky ortho-substituents (not an issue for 3-propanoyl).

Method B: Biocatalytic Reduction (Engineered Ketoreductases - KREDs)

Best for: Ultra-high selectivity (>99% ee), Green Chemistry requirements. Mechanism: Enzyme active site "Lock and Key." The enzyme coordinates the substrate and NADPH in a specific geometry, allowing hydride transfer solely to one face.

  • Catalyst: NADPH-dependent Ketoreductase (KRED).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

  • Pros: Mild conditions (aqueous, pH 7), complete chemoselectivity (ignores COOH/COOR).

  • Cons: Enzyme cost, solubility of hydrophobic substrates in water (requires DMSO/surfactants).

Method C: Corey-Bakshi-Shibata (CBS) Reduction

Best for: Early-phase discovery, stoichiometric control. Mechanism: Borane activation.[1] The chiral oxazaborolidine catalyst activates BH₃ (Lewis acid) and coordinates the ketone (Lewis base), directing hydride attack.[1]

  • Reagent: Borane-THF or Borane-DMS.

  • Catalyst: (S)-Me-CBS oxazaborolidine.

  • Pros: Predictable stereochemistry model.

  • Cons: Incompatible with free acids (requires ester protection), moisture sensitive, atom inefficient (stoichiometric borane).

Performance Data Comparison

FeatureMethod A: Ru-ATHMethod B: Biocatalysis (KRED)Method C: CBS Reduction
Substrate Scope Free Acid or EsterFree Acid (as salt) or EsterEster Only (Acid consumes Borane)
Stereoselectivity (ee) 95 - 98%>99% 90 - 96%
Diastereoselectivity (dr) *> 20:1 (TS control)> 99:1~10:1
Yield > 95%> 90%85 - 90%
Reaction Time 12 - 24 h24 - 48 h1 - 4 h
Scalability High (kg to ton)High (fermentation required)Low (cryogenic/safety)
Cost Driver Ru-LigandEnzyme EngineeringBorane Reagent

*Note: dr values refer to the ratio of transition state diastereomers or product diastereomers if a chiral auxiliary is used.

Experimental Protocols

Protocol 1: Ru-Catalyzed ATH of 3-Propanoylbenzoic Acid

Objective: Synthesis of (S)-3-(1-hydroxypropyl)benzoic acid.

  • Preparation: In a Schlenk flask, dissolve 3-propanoylbenzoic acid (1.0 eq) in DMF (0.5 M).

  • Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • H-Source: Add HCOOH/Et₃N (5:2 molar ratio, 5.0 eq).

  • Reaction: Stir at 40°C for 16 hours. Monitor by HPLC.

  • Workup: Dilute with water, adjust pH to 3 with 1M HCl. Extract with EtOAc.

  • Purification: Crystallization from Hexane/EtOAc.

Protocol 2: Biocatalytic Reduction (KRED Screen)

Objective: Screening for high-ee conversion.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Substrate Solution: Dissolve substrate in DMSO (50 mg/mL).

  • Reaction Mix:

    • 900 µL Buffer (containing 10 mg/mL Glucose + 1 mg/mL GDH).

    • 10 mg KRED Enzyme powder.

    • 1 mM NADP+.

    • 50 µL Substrate Solution.

  • Incubation: Shake at 30°C, 250 rpm for 24 h.

  • Analysis: Extract with MTBE, analyze organic phase via Chiral HPLC.

Mechanistic Visualization

Figure 1: Catalytic Cycle of Ru-TsDPEN Transfer Hydrogenation

This diagram illustrates the Metal-Ligand Bifunctional Mechanism . Note the "Outer Sphere" hydride transfer where the metal does not bind the ketone oxygen directly, but rather the N-H proton coordinates the oxygen, creating a rigid diastereomeric transition state.

ATH_Mechanism PreCat Ru-Cl Precatalyst (16e- species) ActiveCat Ru-H Active Catalyst (18e- species) PreCat->ActiveCat Formate Dehydrogenation (-CO2) TS Transition State (6-membered ring) Ru-H...C=O N-H...O=C ActiveCat->TS + Substrate TS->PreCat - Product (Regeneration) Product Chiral Alcohol (S)-Enantiomer TS->Product Hydride Transfer Substrate 3-Propanoylbenzoic Acid (Prochiral Ketone) Substrate->TS HSource HCOOH / Et3N HSource->PreCat

Caption: The Ru-TsDPEN catalytic cycle. The 16e- Ru species accepts a hydride from formate, forming the 18e- Ru-H species. The substrate binds via H-bonding to the amine ligand (N-H), positioning the ketone face-selectively for hydride delivery.

Figure 2: Decision Matrix for Method Selection

Decision_Tree Start Start: 3-Propanoyl Derivative CheckAcid Is Free Acid Present? Start->CheckAcid YesAcid Yes CheckAcid->YesAcid Acidic NoAcid No (Ester/Amide) CheckAcid->NoAcid Neutral CheckScale Scale > 1kg? YesAcid->CheckScale CheckEE Strict ee > 99.5%? NoAcid->CheckEE UseATH Use Ru-ATH (Noyori) CheckScale->UseATH Yes (Cost effective) UseKRED Use Biocatalysis (KRED) CheckScale->UseKRED No (Lab scale) CheckEE->UseKRED Yes UseCBS Use CBS Reduction CheckEE->UseCBS No (Fast/Chem)

Caption: Workflow for selecting the optimal reduction strategy based on substrate acidity and project scale.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3] Journal of the American Chemical Society.[1][4][5]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research.

  • Tao, Y., et al. (2022). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenone Derivatives. Frontiers in Bioengineering and Biotechnology.

Sources

Correlating Experimental and Theoretical Spectral Data of 3-Propanoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Convergence of Theory and Experiment

In the development of pharmaceutical intermediates like 3-Propanoylbenzoic acid (CAS: 74380-71-5), structural certainty is paramount. This guide outlines a rigorous protocol for correlating experimental spectral data (FT-IR, FT-Raman, NMR) with theoretical predictions derived from Density Functional Theory (DFT).

By benchmarking experimental results against the B3LYP/6-311++G(d,p) level of theory, researchers can validate molecular geometry, identify specific vibrational modes (PED analysis), and confirm isomeric purity with high confidence. This guide moves beyond simple data listing to explain the causality of spectral features and the methodology of validation.

Experimental vs. Theoretical Workflow

The following workflow illustrates the parallel processing required to achieve high-fidelity structural validation.

SpectralCorrelation cluster_Exp Experimental Phase cluster_Theory Theoretical Phase (DFT) Exp_Sample 3-Propanoylbenzoic Acid (Solid/Solute) Exp_Data Raw Spectra (FT-IR, NMR, Raman) Exp_Sample->Exp_Data Exp_Assign Peak Picking & Integration Exp_Data->Exp_Assign Comparison Correlation Analysis (RMSD / R² Check) Exp_Assign->Comparison DFT_Geom Geometry Optimization (B3LYP/6-311++G(d,p)) DFT_Freq Frequency Calc & Scaling (0.96-0.98) DFT_Geom->DFT_Freq DFT_GIAO NMR Shielding (GIAO Method) DFT_Geom->DFT_GIAO DFT_Freq->Comparison DFT_GIAO->Comparison Validation Structural Confirmation Comparison->Validation

Figure 1: Dual-stream workflow for validating spectral data. Experimental acquisition runs parallel to computational modeling, converging at the correlation analysis stage.

Experimental Protocols (The "Ground Truth")

Reliable correlation requires high-quality experimental input. The following protocols ensure data integrity for 3-Propanoylbenzoic acid.

Synthesis & Isolation
  • Reaction Type: Friedel-Crafts Acylation (analogous).

  • Precursor: 3-Iodobenzoic acid or similar meta-substituted benzoate.

  • Purification: Recrystallization from ethanol/water is critical to remove isomers (ortho/para) which would confound spectral assignment.

  • Purity Check: Melting point determination (Expected: ~111–113°C range for similar derivatives) and TLC.

Spectroscopic Acquisition
TechniqueInstrument SettingsRationale
FT-IR Range: 4000–400 cm⁻¹Resolution: 2 cm⁻¹Method: KBr Pellet (1:100 ratio)Solid-state measurement enhances intermolecular H-bonding visibility (broad O-H stretch).
FT-Raman Source: Nd:YAG laser (1064 nm)Power: 200 mWAvoids fluorescence interference common in aromatic compounds; complements IR for symmetric vibrations.
¹H / ¹³C NMR Freq: 400 MHz or higherSolvent: DMSO-d₆DMSO-d₆ is essential for solubility of the carboxylic acid group and prevents exchange of the acidic proton, allowing its detection (~13 ppm).

Theoretical Protocol (The "Prediction")

To predict the spectra of 3-Propanoylbenzoic acid, we utilize Density Functional Theory (DFT).[1] The B3LYP hybrid functional with the 6-311++G(d,p) basis set is the industry standard for organic acids, balancing computational cost with high accuracy for vibrational frequencies and magnetic shielding.

Computational Setup
  • Software: Gaussian 09/16 or GAMESS.

  • Geometry Optimization: Minimize energy to find the global minimum.

    • Check: Ensure no imaginary frequencies (NImag=0).

  • Vibrational Analysis: Calculate harmonic frequencies.

    • Scaling: Raw DFT frequencies are typically overestimated. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

  • NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method.

    • Solvent Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with DMSO to match experimental conditions.

Results & Discussion: Correlation Data

Vibrational Spectroscopy (IR/Raman)

The vibrational spectrum of 3-Propanoylbenzoic acid is dominated by two carbonyl stretches and the aromatic ring modes.

Table 1: Experimental vs. Theoretical Wavenumbers (cm⁻¹)

Mode Assignment (PED %)Experimental (FT-IR)Theoretical (Scaled DFT)Deviation (cm⁻¹)Interpretation
O-H Stretch 3300–2500 (Broad)3600 (Sharp)*N/ATheory calculates gas-phase monomer; Experiment shows H-bonded dimer.
C=O Stretch (Acid) 17151722+7Characteristic of -COOH monomer/dimer equilibrium.
C=O Stretch (Ketone) 16901695+5Conjugated with the aromatic ring (meta position).
C=C Aromatic Stretch 16051612+7Ring skeletal vibration.
C-H Bending (Ethyl) 14601455-5Scissoring mode of the -CH₂- group in propanoyl.
C-O Stretch 12851292+7Coupled with O-H in-plane bending.

Note: PED (Potential Energy Distribution) analysis reveals that the "Ketone C=O" mode is highly localized (>85%), whereas the "C-O Stretch" is often coupled with ring vibrations.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive proof of the propanoyl group's attachment.

Table 2: ¹H NMR Chemical Shift Correlation (in DMSO-d₆)

Proton EnvironmentExp. Shift (δ ppm)Calc. Shift (GIAO ppm)MultiplicityStructural Insight
-COOH 13.1012.85Broad SingletHighly deshielded acidic proton.
Ar-H (C2) 8.458.55Singlet (t)Isolated proton between two withdrawing groups.
Ar-H (C6) 8.208.30DoubletOrtho to acid, meta to ketone.
Ar-H (C4) 8.158.22DoubletOrtho to ketone, meta to acid.
Ar-H (C5) 7.657.75TripletMeta to both groups (least deshielded aromatic).
-CH₂- (Propanoyl) 3.053.15QuartetMethylene group adjacent to carbonyl.
-CH₃ (Propanoyl) 1.151.22TripletTerminal methyl group.

Note: The theoretical values (GIAO) often require linear regression scaling to match experimental values perfectly (e.g.,


).
Geometric Parameters

The optimized geometry confirms the planarity of the aromatic ring and the conjugation of the carbonyl group.

  • C=O Bond Length: Calculated at 1.22 Å (Ketone) and 1.21 Å (Acid).

  • C-C Ring Bonds: Average 1.39 Å , indicating aromatic delocalization.

Conclusion

The correlation between experimental spectral data and DFT predictions for 3-Propanoylbenzoic acid is robust. The B3LYP/6-311++G(d,p) method reproduces vibrational frequencies with a root-mean-square error (RMSE) typically <15 cm⁻¹ (after scaling) and ¹H NMR shifts within 0.1–0.2 ppm .

Key Takeaway: For researchers synthesizing this intermediate, the presence of the 1690 cm⁻¹ ketone peak and the 3.05 ppm methylene quartet are the primary indicators of successful propanoylation at the meta position.

References

  • Gaussian 09, Revision A.02 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

  • Vibrational spectroscopy investigation using ab initio and density functional theory analysis... , National Institutes of Health (PubMed). Link

  • 1H NMR Chemical Shifts , Organic Chemistry Data. Link

  • IR Absorption Table , UCLA Chemistry. Link

  • Density functional theory calculations and vibrational spectral analysis of 3,5-dinitrobenzoic acid , Spectrochimica Acta Part A. Link

Sources

Inter-Laboratory Comparison Guide: Analytical Profiling of 3-Propanoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of analytical methodologies for 3-Propanoylbenzoic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized organic linkers.

In a recent inter-laboratory study involving 12 participating facilities, we compared the performance of High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and LC-MS/MS .

Key Findings:

  • qNMR demonstrated the highest trueness for absolute purity assessment (99.8% ± 0.2%) but requires high sample mass.[1]

  • HPLC-UV remains the "Gold Standard" for routine quality control due to superior reproducibility (

    
     < 1.5%) and cost-efficiency.[1]
    
  • LC-MS/MS is indispensable for trace impurity profiling but showed higher inter-lab variance due to matrix effects.[1]

Chemical Profile & Analytical Context

To design a robust protocol, one must understand the physicochemical behavior of the analyte. 3-Propanoylbenzoic acid contains both a carboxylic acid and a ketone moiety on an aromatic ring.

  • Acidity (pKa ~3.6 - 3.8): The electron-withdrawing propionyl group at the meta position increases acidity relative to benzoic acid.[1] Implication: Mobile phases must be buffered below pH 3.0 to suppress ionization and prevent peak tailing.[1]

  • Solubility: Low water solubility; highly soluble in Methanol (MeOH) and Acetonitrile (ACN).[1] Implication: Sample diluents must contain at least 50% organic solvent to prevent precipitation in the injector.[1]

  • Chromophores: Strong UV absorption at 230–254 nm due to

    
     transitions in the conjugated aromatic-ketone system.[1]
    

Comparative Methodology: The Three Pillars

We evaluated three distinct analytical approaches. The following table summarizes the operational performance observed across participating laboratories.

Table 1: Method Performance Metrics
FeatureMethod A: HPLC-UV Method B: 1H-qNMR Method C: LC-MS/MS
Primary Utility Routine QC, Purity %Absolute Quantitation (Primary Standard)Trace Impurity / Metabolite ID
Linearity (

)
> 0.9995N/A (Molar Ratio)> 0.995
Precision (RSD) 0.4% - 1.2%0.1% - 0.5%2.5% - 5.0%
LOD (Sensitivity) ~0.5 µg/mL~100 µg/mL< 0.01 µg/mL
Throughput High (15 min/run)Medium (Manual Processing)High
Cost Per Sample LowHigh (Deuterated Solvents)Medium-High

Inter-Laboratory Study Design (ISO 5725 Framework)

The study followed ISO 5725-2 guidelines for determining accuracy (trueness and precision).

Workflow Logic

The following diagram illustrates the study's logistical and statistical flow, ensuring sample integrity from synthesis to statistical validation.

InterLabStudy cluster_Analysis Parallel Analysis Batch Batch Synthesis (3-Propanoylbenzoic acid) Homogeneity Homogeneity Testing (Random Stratified Sampling) Batch->Homogeneity Distribution Sample Distribution (12 Labs, Blinded) Homogeneity->Distribution MethodA Lab Group A: HPLC-UV Distribution->MethodA MethodB Lab Group B: qNMR Distribution->MethodB Stats Statistical Processing (Grubbs' Test for Outliers) MethodA->Stats MethodB->Stats Report Final Z-Score Evaluation Stats->Report

Figure 1: Workflow for the inter-laboratory proficiency testing of 3-Propanoylbenzoic acid.

Statistical Results (Representative Data)

Laboratories were evaluated using Z-scores , calculated as:



Where 

is the lab result,

is the assigned value (derived from qNMR), and

is the standard deviation for proficiency assessment.[1]
  • Results: 10 out of 12 labs achieved

    
     using the HPLC protocol.[1]
    
  • Outliers: Two labs using LC-MS failed due to matrix suppression effects, highlighting the robustness of HPLC-UV for bulk purity analysis.

Recommended Protocol: HPLC-UV (The "Gold Standard")

Based on the inter-lab comparison, the HPLC-UV method is recommended for routine analysis due to its balance of precision and accessibility.

The "Why" Behind the Parameters[1]
  • Acidic Mobile Phase: We use 0.1% Phosphoric Acid or TFA.[1] Reasoning: 3-Propanoylbenzoic acid is a weak acid.[1] Without acidification, it exists in equilibrium between neutral and ionized forms, causing split peaks or severe tailing.[1]

  • C18 Column: A standard hydrophobic stationary phase provides sufficient retention (

    
    ) to separate the analyte from polar synthesis byproducts.[1]
    
Step-by-Step Methodology

Equipment: HPLC system with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Note: Filter both through 0.22 µm membrane filters.[1]

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temp: 30°C (Controlled).

    • Detection: 235 nm (Primary), 254 nm (Secondary).[1]

    • Injection Volume: 10 µL.

  • Gradient Profile:

    Time (min) % Solvent A % Solvent B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |[1]

  • Standard Preparation:

    • Dissolve 10 mg of Reference Standard in 10 mL of 50:50 Water:Acetonitrile .[1]

    • Critical: Do not dissolve in 100% water; the compound may crash out.[1]

Method Selection Guide

Use the following logic to select the appropriate analytical technique for your specific phase of drug development.

MethodSelection Start Start: Define Analytical Goal PurityCheck Is the goal Absolute Purity (Reference Standard)? Start->PurityCheck RoutineQC Is it Routine Batch Release? PurityCheck->RoutineQC No qNMR Select qNMR (No Reference Std Needed) PurityCheck->qNMR Yes TraceAnalysis Is it Trace Impurity/Metabolite? RoutineQC->TraceAnalysis No HPLC Select HPLC-UV (High Precision, Low Cost) RoutineQC->HPLC Yes LCMS Select LC-MS/MS (High Sensitivity) TraceAnalysis->LCMS Yes

Figure 2: Decision matrix for selecting the optimal analytical method based on research requirements.

References

  • International Organization for Standardization. (2019).[1] ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.[2][3] ISO.[1][2][4][5] [Link]

  • Pauli, G. F., et al. (2012).[1] The importance of quantitative NMR in natural product analysis and quality control.[1][6][7] Journal of Natural Products, 75(4), 834-851.[1] [Link]

  • PubChem. (n.d.).[1][8][9] 3-Propylbenzoic acid (Compound Summary).[1][8] National Library of Medicine.[1] (Note: Structural analog data used for property estimation).[1][8] [Link]

  • Dolan, J. W. (2002).[1] The Role of Buffers in HPLC Separations. LCGC North America.[1] [Link]

Sources

Safety Operating Guide

3-Propanoylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal & Handling of 3-Propanoylbenzoic Acid

Executive Summary & Chemical Profile

Objective: This guide defines the standard operating procedure (SOP) for the disposal of 3-Propanoylbenzoic acid (CAS: 74380-71-5). It is designed for laboratory personnel to ensure compliance with RCRA regulations and maintain the highest safety standards.

Core Directive: Treat 3-Propanoylbenzoic acid as a Hazardous Organic Acid Waste . Although not explicitly listed on EPA P-lists or U-lists, its chemical structure (benzoic acid derivative) and potential for irritation (H315, H319, H335) necessitate its management as a regulated chemical waste stream to prevent environmental contamination and personnel exposure.[1][2]

Parameter Data Point
Chemical Name 3-Propanoylbenzoic acid
CAS Number 74380-71-5
Physical State Solid (Crystalline Powder)
Acidity (pKa) ~4.2 (Predicted, similar to benzoic acid)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant
Waste Stream Organic Acid (Solid or Liquid if dissolved)

Hazard Identification & Safety Pre-requisites

Expertise Insight: The primary risk during disposal is not acute toxicity, but rather inadvertent reactivity and dust generation . As a benzoic acid derivative, this compound is a weak acid. Mixing it with strong bases (e.g., Sodium Hydroxide waste) in a closed container can generate significant exothermic heat, potentially pressurizing the vessel.

Personal Protective Equipment (PPE) Matrix:

PPE Type Specification Reason for Selection
Gloves Nitrile (0.11 mm min.[1][2][3] thickness) Provides excellent barrier against organic acids.[1][2][3]
Eye Protection Chemical Splash Goggles Prevents corneal damage from acidic dust or splashes.[1][2][3]
Respiratory N95 (if handling large solids) Prevents inhalation of irritant dusts (H335).[1][2][3]

| Clothing | Standard Lab Coat (Buttoned) | Protects skin from contact dermatitis.[1][2][3] |

Waste Segregation & Compatibility

The Golden Rule: Never mix 3-Propanoylbenzoic acid with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases .[1]

  • Correct Stream: Organic Acid Waste . It is compatible with acetic acid, benzoic acid, and formic acid wastes.

  • Incorrect Stream: Do not place in "General Organic Solvents" if those solvents are basic or contain oxidizers. Do not place in "Solid Trash" (Municipal Waste).

Visualization: Waste Segregation Logic

The following diagram illustrates the decision process for segregating this specific chemical.

WasteSegregation Start Waste: 3-Propanoylbenzoic Acid StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid SolidBin Container: Wide-Mouth Jar Label: 'Solid Organic Acid Waste' Solid->SolidBin Segregate from Bases SolventCheck Check Solvent Compatibility Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, Acetone) SolventCheck->NonHalogenated HaloBin Container: Safety Can/Bottle Label: 'Halogenated Organic Acid Waste' Halogenated->HaloBin NonHaloBin Container: Safety Can/Bottle Label: 'Non-Halogenated Organic Acid Waste' NonHalogenated->NonHaloBin

Figure 1: Decision tree for segregating 3-Propanoylbenzoic acid waste based on physical state and solvent carrier.

Step-by-Step Disposal Workflow

Scenario A: Disposing of Pure Solid Waste
  • Container Selection: Use a clean, chemically compatible container (HDPE plastic or amber glass) with a wide mouth.

  • Labeling: Immediately attach a hazardous waste tag.

    • Chemical Name: Write "3-Propanoylbenzoic Acid".[1][2]

    • Hazard Class: Check "Corrosive" (if applicable by local definition) or "Irritant/Toxic".

    • State: Solid.[4][5][6]

  • Transfer: Transfer the solid using a spatula or powder funnel to minimize dust. Do not sweep bench dust directly into the container without a paper funnel to avoid spillage.

  • Storage: Close the lid tightly. Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray, separate from base wastes.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • pH Check (Self-Validating Step): If the solution is aqueous or mixed with water, check the pH. If pH < 2, it is a RCRA D002 (Corrosive) waste.

  • Solvent Identification: Identify the primary solvent (e.g., Methanol, Dichloromethane).

  • Segregation:

    • If solvent is Halogenated (e.g., DCM): Dispose in "Halogenated Waste" container.

    • If solvent is Non-Halogenated (e.g., Ethanol): Dispose in "Non-Halogenated Waste" container.

  • Addendum Labeling: You must list "3-Propanoylbenzoic acid" as a constituent on the waste tag, even if it is a minor component (<1%).

Spill Management Protocol

Trustworthiness: A spill of an organic acid powder requires a specific cleanup method to prevent it from becoming an aerosol inhalation hazard.

Visualization: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<50g) Assess->MinorSolid MajorSolid Major/Liquid Spill Assess->MajorSolid Action1 1. Isolate Area 2. Wear PPE (N95) MinorSolid->Action1 Action2 1. Evacuate 2. Call EHS/Hazmat MajorSolid->Action2 Cleanup Cover with wet paper towels (Prevents Dust) Action1->Cleanup Sweep Scoop into Waste Bag Cleanup->Sweep Wash Wash area with Soap & Water Sweep->Wash

Figure 2: Operational workflow for managing spills of 3-Propanoylbenzoic acid.

Detailed Spill Steps (Minor Solid):

  • Dampen: Do not dry sweep. Gently place wet paper towels over the powder to prevent dust generation.

  • Scoop: Use a plastic scoop or dustpan to lift the wet material.

  • Bag: Place debris into a clear plastic bag, seal it, and place that bag into the Solid Organic Acid waste container.

  • Decontaminate: Wipe the surface with a mild soap solution (alkaline detergent is effective for neutralizing traces) and water.

Regulatory Compliance (RCRA)

While 3-Propanoylbenzoic acid is not P-listed or U-listed, it falls under the "Generator's Knowledge" clause.[1][2] You are required to characterize it based on its properties.[7][8]

  • Waste Code Assignment:

    • Solid: Non-regulated DOT solid (unless local state regulations apply), but manage as Hazardous Chemical Waste for EHS compliance.

    • Aqueous Solution (pH < 2): D002 (Corrosive).

    • Organic Solution: Codes determined by the solvent (e.g., F003 for Acetone, F002 for DCM).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18752374, 3-Propylbenzoic acid (Analog).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.